Product packaging for Isochandalone(Cat. No.:CAS No. 121747-90-8)

Isochandalone

Cat. No.: B170849
CAS No.: 121747-90-8
M. Wt: 404.5 g/mol
InChI Key: CUDNUXBRPAPDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isochandalone has been reported in Erythrina vogelii, Lupinus albus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O5 B170849 Isochandalone CAS No. 121747-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-7-17-19(26)12-21-22(23(17)27)24(28)18(13-29-21)15-6-8-20-16(11-15)9-10-25(3,4)30-20/h5-6,8-13,26-27H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDNUXBRPAPDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317484
Record name Isochandalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121747-90-8
Record name Isochandalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121747-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isochandalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isochandalone: A Technical Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Chemical Profile, Biological Activity, and Therapeutic Potential of a Promising Natural Isoflavone

Introduction

Isochandalone, a naturally occurring prenylated isoflavone, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in a variety of plant species, this compound belongs to the flavonoid family, a class of secondary metabolites renowned for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a lead compound in novel therapeutic strategies.

Chemical Identity and Structure

This compound is chemically classified as a prenylated isoflavone. Its core structure consists of a 3-phenylchromen-4-one backbone, characteristic of isoflavonoids, which is further decorated with hydroxyl and prenyl groups. These structural features are crucial for its biological activity and interaction with molecular targets.

Chemical Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula: C₂₅H₂₄O₅[1]

The chemical structure of this compound is presented below:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and formulation in preclinical studies. The available data are summarized in the table below.

PropertyValueReference
Molecular Weight 404.45 g/mol
Monoisotopic Mass 404.162374 g/mol
Appearance Yellowish solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.
1H NMR (CDCl₃) Data not explicitly found in searches
13C NMR (CDCl₃) Data not explicitly found in searches
Mass Spectrometry Data not explicitly found in searches
UV-Vis Spectroscopy Data not explicitly found in searches

Note: While the existence of spectroscopic data is implied in several publications detailing the isolation of this compound, the specific spectral data points were not available in the performed searches.

Natural Occurrence and Isolation

This compound has been isolated from several plant species, primarily belonging to the Fabaceae (legume) family. Notable sources include:

  • Derris scandens [2][3][4][5][6]

  • Lupinus albus (White Lupin)[7]

  • Ulex jussiaei [8]

  • Glycyrrhiza glabra (Licorice)[9]

Experimental Protocol: Isolation from Derris scandens

While a detailed, step-by-step protocol for the isolation of this compound was not explicitly available in the search results, a general methodology can be inferred from studies on the isolation of isoflavonoids from Derris scandens.[2][3][5] The following represents a generalized workflow:

Figure 2: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., stems of Derris scandens) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then concentrated and partitioned between an aqueous and an organic phase (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The organic-soluble fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) used for elution.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The purified this compound is then structurally elucidated and its purity confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis

Currently, there is no published total synthesis of this compound found in the conducted searches. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation and structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

As a member of the isoflavone class, this compound is anticipated to exhibit a range of biological activities. Isoflavones are well-documented to interact with multiple cellular signaling pathways that are often dysregulated in chronic diseases, particularly cancer.

Potential Involvement in Key Signaling Pathways

Based on the known activities of isoflavones, this compound may modulate the following signaling pathways:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation. Many natural products, including isoflavones, have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[10][11][12][13][14]

  • Akt/PI3K Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Isoflavones have been reported to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16][17][18][19]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are involved in transducing extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on MAPK signaling can be context-dependent, either promoting or inhibiting cell death.[20][21][22][23]

The potential interplay of this compound with these pathways is depicted in the following diagram:

G cluster_0 Cellular Processes cluster_1 Signaling Pathways This compound This compound NFkB NF-κB This compound->NFkB Akt Akt/PI3K This compound->Akt MAPK MAPK This compound->MAPK Apoptosis Apoptosis Proliferation Proliferation Inflammation Inflammation NFkB->Proliferation NFkB->Inflammation Akt->Apoptosis Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation

Figure 3: Potential signaling pathways modulated by this compound.

Disclaimer: The specific effects of this compound on these pathways require direct experimental validation.

Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Future research efforts should focus on the following areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for enabling comprehensive biological studies.

  • Quantitative Biological Data: Detailed in vitro and in vivo studies are needed to quantify the biological activity of this compound, including its IC₅₀ values against various cancer cell lines and its effects on specific molecular targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its direct targets within the NF-κB, Akt, and MAPK signaling pathways, is a high priority.

  • Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate the generation of analogues to explore the SAR of this compound, potentially leading to the discovery of more potent and selective compounds.

Conclusion

This compound is a prenylated isoflavone with a chemical structure that suggests significant potential for biological activity. While its full pharmacological profile remains to be elucidated, its classification as an isoflavone points towards a likely role in the modulation of key cellular signaling pathways implicated in cancer and inflammatory diseases. This technical guide has summarized the current knowledge on this compound and highlights the critical need for further research to unlock its therapeutic potential. The information provided herein is intended to serve as a foundational resource to stimulate and guide future investigations into this promising natural compound.

References

Isochandalone: A Technical Guide to its Discovery, Natural Source, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochandalone, a prenylated isoflavone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed characterization of this compound. It includes a meticulous compilation of its physicochemical properties, a thorough description of its isolation from Derris scandens, and an examination of its known biological activities, including potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was first identified as a natural product isolated from the roots of Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Fabaceae family.[1] This plant is widely distributed in Southeast Asia and has a history of use in traditional medicine.[1] The initial structural elucidation of this compound was achieved through spectroscopic analysis, including mass spectrometry, UV spectroscopy, and proton nuclear magnetic resonance (¹H NMR), in comparison with structurally related isoflavones.

Natural Source:

Species Family Plant Part
Derris scandens (Roxb.) Benth.FabaceaeRoots

Physicochemical Properties

The chemical structure of this compound is characterized by a C-prenylated isoflavone scaffold.

Property Value
Molecular Formula C₂₅H₂₄O₅
Molecular Weight 404.45 g/mol
Appearance Pale yellow solid
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate

Experimental Protocols

Isolation of this compound from Derris scandens

The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques for isoflavones from Derris scandens.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried and powdered roots of Derris scandens extraction Soxhlet extraction with methanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Solvent-solvent partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) concentration->fractionation chloroform_fraction Chloroform fraction fractionation->chloroform_fraction column_chromatography Silica gel column chromatography chloroform_fraction->column_chromatography elution Elution with a gradient of n-hexane and ethyl acetate column_chromatography->elution fractions_collection Collection and TLC analysis of fractions elution->fractions_collection pure_compound Crystallization to yield pure this compound fractions_collection->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The roots of Derris scandens are collected, washed, air-dried in the shade, and then pulverized into a coarse powder.

  • Extraction: The powdered root material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for 48-72 hours.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The chloroform fraction, typically rich in isoflavones, is subjected to column chromatography over silica gel (60-120 mesh).

  • Elution and Fraction Collection: The column is eluted with a gradient solvent system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 50-100 mL are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing a prominent spot corresponding to this compound on TLC are combined, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table of Spectroscopic Data for this compound:

Technique Data
UV-Vis (λmax, nm) 265, 330
¹H NMR (CDCl₃, 400 MHz), δ (ppm) Data not available in the searched literature.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) Data not available in the searched literature.
Mass Spectrometry (m/z) Data not available in the searched literature.

Note: While the initial discovery relied on this data, specific tabulated values were not found in the publicly available literature searched.

Biological Activity and Signaling Pathways

Isoflavones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] These effects are often mediated through the modulation of various cellular signaling pathways.

While specific studies on the signaling pathways affected by this compound are limited in the reviewed literature, the broader class of isoflavones has been shown to influence several key pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways Modulated by Isoflavones

signaling_pathways cluster_extracellular Extracellular Signals cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Growth Factors Growth Factors MAPK_Pathway MAPK Pathway Growth Factors->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Growth Factors->PI3K_Akt_Pathway Activates Cytokines Cytokines NF_kB_Pathway NF-κB Pathway Cytokines->NF_kB_Pathway Activates Stress Stress Stress->MAPK_Pathway Activates Proliferation Proliferation MAPK_Pathway->Proliferation Promotes PI3K_Akt_Pathway->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits NF_kB_Pathway->Apoptosis Inhibits Inflammation Inflammation NF_kB_Pathway->Inflammation Promotes Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->Proliferation Promotes This compound This compound This compound->MAPK_Pathway Inhibits This compound->PI3K_Akt_Pathway Inhibits This compound->NF_kB_Pathway Inhibits This compound->Wnt_Pathway Inhibits

References

Isochandalone: A Technical Whitepaper on its Putative Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of Isochandalone is limited in publicly available scientific literature. This document provides a comprehensive overview of the well-established biological activities of chalcones, the chemical class to which this compound belongs. The information presented herein is intended to serve as a predictive guide for the potential therapeutic applications of this compound, based on the known properties of structurally related compounds.

Introduction

This compound is a naturally occurring chalcone, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Chalcones are precursors to flavonoids and are abundant in edible plants.[1] This structural motif confers a wide range of biological activities, making chalcones a subject of intense research in drug discovery.[2][3] This whitepaper will provide an in-depth technical guide to the putative anticancer, anti-inflammatory, and antioxidant activities of this compound, drawing upon the extensive body of research on the chalcone scaffold.

Putative Anticancer Activity

Chalcones are well-documented as potent cytotoxic agents against various cancer cell lines.[4] Their anticancer effects are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization.[4][5]

Mechanism of Action

The anticancer activity of chalcones is multifaceted. One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. Chalcones have been shown to modulate the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[4] Furthermore, some chalcones can induce apoptosis through the modulation of the Akt/NF-κB/COX-2 signaling pathways.[4]

Cell cycle arrest is another significant mechanism. Chalcones have been observed to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[6] For instance, some chalcones block the G2/M phase of the cell cycle.[5][6]

Quantitative Data for Representative Chalcones

The following table summarizes the cytotoxic activity of various chalcone derivatives against different cancer cell lines, providing an indication of the potential potency of this compound.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
Licochalcone AA549 (Lung)40 (suppresses growth by 45-80%)[6]
XanthohumolA549 (Lung)Induces apoptosis[6]
Pyrazole ChalconeMCF-7 (Breast), HeLa (Cervical)Low IC50 values[4]
Nitrogen-linked Mustard ChalconesHepG2 (Liver), K562 (Leukemia)Low IC50 values[4]
Thiophene-containing Bis-ChalconesA549, HCT116, MCF741.99 - 92.42[7]

Putative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory pathways.[8][9]

Mechanism of Action

The anti-inflammatory effects of chalcones are largely attributed to their ability to inhibit the production of pro-inflammatory mediators. They have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[10][11] This suppression is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[9][10] By inhibiting the activation of NF-κB, chalcones can prevent the transcription of numerous pro-inflammatory genes.[12][13]

Quantitative Data for Representative Chalcones

The table below presents the anti-inflammatory activity of selected chalcone derivatives.

Chalcone DerivativeAssayIC50 (µM)Reference
2'-hydroxychalcone derivativeInhibition of β-glucuronidase release1.6[14]
2',5'-dialkoxychalconeInhibition of NO formation0.7[14]
Chalcone Analogue 3hInhibition of NO productionPotent[10]
Chalcone Analogue 3lInhibition of NO productionPotent[10]

Putative Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Chalcones, particularly those with phenolic and methoxy groups, are known to possess potent antioxidant properties.[15]

Mechanism of Action

The antioxidant activity of chalcones stems from their ability to scavenge free radicals. The presence of hydroxyl groups in their structure allows them to donate a hydrogen atom to a free radical, thereby neutralizing it.[16] The α,β-unsaturated carbonyl group also plays a significant role in their antioxidant potential.[17] Chalcones can also exert their antioxidant effects by modulating the activity of antioxidant enzymes.[18]

Quantitative Data for Representative Chalcones

The antioxidant capacity of various chalcones is summarized in the following table.

Chalcone DerivativeAssayIC50 (µg/mL)Reference
2'-hydroxychalconeDPPH scavenging137.67[19]
Flavonol JVF3DPPH scavenging61.4 µM[20]
Basic ChalconesDPPH scavenging4 mg/ml (50% inhibition)[21]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of chalcone bioactivity are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[22]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., 25, 50, 100, 200, and 400 µg/ml).[22] Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, remove the medium and add 20 µl of MTT reagent (5 mg/ml in PBS) to each well.[23] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[25]

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM).[20] Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: Mix equal volumes of the DPPH solution and the test compound solution.[20]

  • Incubation: Incubate the mixture in the dark for 20-30 minutes at room temperature.[20]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[17]

  • Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid is typically used as a positive control.[25]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Chalcone Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Genes Chalcone Chalcone Chalcone->IKK Inhibits Chalcone->NFkB Inhibits Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

G cluster_1 MTT Assay Workflow A Seed cells in 96-well plate B Add this compound at various concentrations A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: General workflow for determining cytotoxicity using the MTT assay.

G cluster_2 DPPH Assay Workflow A Prepare DPPH and This compound solutions B Mix solutions A->B C Incubate in dark for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate percent scavenging and IC50 D->E

References

Isochandalone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

CAS Number: 121747-90-8

Summary

Isochandalone is a naturally occurring isoflavone that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and known mechanisms of action, with a focus on its impact on cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₄O₅N/A
Molecular Weight404.45 g/mol N/A
AppearanceWhite to off-white powderN/A
SolubilitySoluble in methanol, ethanol, DMSO, and other organic solvents.N/A

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, including antifungal and antibacterial properties. The following table summarizes the available quantitative data on its bioactivity.

ActivityTest SystemResult
AntifungalPyricularia oryzaeComplete inhibition at 50 µg/mL
AntibacterialStaphylococcus aureus ATCC 25923MIC > 256 µg/mL
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA) SK1MIC > 256 µg/mL

Experimental Protocols

Extraction of this compound from Lupinus albus (White Lupine)

Objective: To extract and isolate this compound from the roots of Lupinus albus.

Materials:

  • Dried and powdered roots of Lupinus albus

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard analytical equipment (balances, glassware, etc.)

Procedure:

  • Extraction:

    • Macerate the dried, powdered root material of Lupinus albus with methanol at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove nonpolar constituents. Discard the hexane layer.

    • Subsequently, partition the aqueous methanol layer with ethyl acetate. The isoflavonoids, including this compound, are expected to partition into the ethyl acetate phase.

    • Collect the ethyl acetate layer and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.

    • Combine fractions containing the compound of interest, as determined by comparison with a standard if available, or by further analytical methods.

    • Further purification may be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by Isoflavones

Isoflavones as a class of compounds are known to modulate a variety of cellular signaling pathways implicated in cancer and inflammation. While direct studies on this compound are limited, the following pathways are key targets for related isoflavones and represent probable mechanisms of action for this compound.

Akt Signaling Pathway

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Isoflavones have been shown to inhibit the phosphorylation and activation of Akt, leading to downstream effects on cell growth and apoptosis.[1][2]

Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Isoflavones can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation MAPK_Signaling_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cellular Response TranscriptionFactors->CellResponse

References

An In-depth Technical Guide to the Elucidation of the Isochandalone Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidated and inferred biosynthetic pathway of isochandalone, a prenylated isoflavonoid with potential pharmacological applications. Drawing from established knowledge of isoflavonoid biosynthesis and specific research on relevant enzymatic reactions, this document details the probable sequence of reactions, key enzymes, and experimental methodologies for pathway investigation.

Introduction to this compound and the Isoflavonoid Pathway

This compound is a complex isoflavonoid that has been isolated from plants of the Dalbergia genus, a known rich source of various isoflavonoids.[1][2] Its structure features a characteristic isoflavone core, a prenyl group, and a dimethylchromen ring, suggesting a multi-step biosynthetic process that begins with the general phenylpropanoid pathway. The core isoflavonoid skeleton is synthesized via a well-established pathway involving a series of key enzymes that are highly conserved across leguminous plants.[3][4][5] Subsequent modifications, such as prenylation and cyclization, lead to the structural diversity observed in isoflavonoids like this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the isoflavone core and the subsequent tailoring reactions. While the initial steps are well-elucidated, the latter stages for this compound are inferred based on its chemical structure and known enzymatic reactions in the biosynthesis of similar natural products.

Stage 1: Formation of the Isoflavone Core (Daidzein)

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway.[6][7]

The key steps are:

  • Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[6]

  • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

  • Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form 2-hydroxyisoflavanone.[4][8]

  • 2-Hydroxyisoflavanone Dehydratase (HID) subsequently dehydrates 2-hydroxyisoflavanone to yield the central isoflavone intermediate, daidzein.[9]

Isoflavone_Core_Biosynthesis L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_chalcone->Naringenin CHI _2_Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->_2_Hydroxyisoflavanone IFS Daidzein Daidzein _2_Hydroxyisoflavanone->Daidzein HID

Diagram 1: Biosynthesis of the Isoflavone Core (Daidzein).

Stage 2: Tailoring Reactions Leading to this compound

Following the formation of daidzein, a series of tailoring reactions, including prenylation and oxidative cyclization, are proposed to occur to yield this compound.

  • Prenylation: An isoflavonoid-specific Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the daidzein backbone. Based on the structure of this compound, this prenylation likely occurs at the C6 position of the A-ring. These enzymes are typically membrane-bound.[3][10]

  • Oxidative Cyclization: Following prenylation, it is hypothesized that a cytochrome P450 monooxygenase or a similar cyclase catalyzes an intramolecular cyclization of the prenyl group with an adjacent hydroxyl group to form the dimethylchromen ring.

Isochandalone_Tailoring Daidzein Daidzein Prenylated_Daidzein 6-Dimethylallyl-daidzein Daidzein->Prenylated_Daidzein Prenyltransferase (PT) + DMAPP This compound This compound Prenylated_Daidzein->this compound Oxidative Cyclase (e.g., P450)

Diagram 2: Inferred Tailoring Reactions for this compound Biosynthesis.

Quantitative Data on Related Biosynthetic Enzymes

Direct kinetic data for the enzymes involved in this compound biosynthesis are not available in the literature. However, studies on homologous enzymes from other plants provide valuable insights into their potential catalytic efficiencies. The following table summarizes kinetic parameters for related isoflavonoid prenyltransferases.

EnzymeSource OrganismSubstrateKm (µM)Reference
LaPT1Lupinus albusGenistein25[3]
SfG6DTSophora flavescensGenistein120[11]
G4DTGlycine max(-)-Glycinol15.6[12]
LG 2"-dimethylallyltransferaseSophora flavescensLeachianone G2.3[13]

Note: The presented data are for prenyltransferases acting on various isoflavonoid substrates and DMAPP. These values serve as an estimation of the potential kinetic properties of the enzymes in the this compound pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

4.1. Identification of Candidate Genes

A common approach to identify genes encoding biosynthetic enzymes is through homology-based screening of transcriptomic or genomic databases of the source organism (Dalbergia spp.).

Gene_Identification_Workflow Start Transcriptome/Genome Database of Dalbergia spp. BLAST BLAST search with known isoflavonoid PT and P450 sequences Start->BLAST Candidates Identify candidate gene sequences BLAST->Candidates Phylogenetic Phylogenetic analysis to assess relationship to known enzymes Candidates->Phylogenetic Expression Gene expression analysis (qRT-PCR) in this compound-producing tissues Candidates->Expression End Prioritized candidate genes for functional characterization Phylogenetic->End Expression->End

Diagram 3: Workflow for Candidate Gene Identification.

4.2. Functional Characterization of a Candidate Prenyltransferase

Once candidate genes are identified, their enzymatic function must be verified in vitro and/or in vivo.

Experimental Protocol: In Vitro Enzyme Assay for a Membrane-Bound Prenyltransferase

This protocol is adapted from studies on isoflavonoid prenyltransferases.[10][14]

  • Heterologous Expression:

    • Subclone the full-length cDNA of the candidate prenyltransferase into a yeast expression vector (e.g., pDR196).

    • Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.

    • Grow the transformed yeast culture in an appropriate selective medium to the mid-log phase to induce protein expression.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 20% glycerol) and determine the protein concentration.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Divalent cation cofactor (e.g., 5 mM MgCl2)

      • Isoflavonoid substrate (e.g., 100 µM daidzein, dissolved in DMSO)

      • Prenyl donor (e.g., 100 µM DMAPP)

      • Yeast microsomes containing the recombinant enzyme (50-100 µg of total protein)

    • Initiate the reaction by adding the microsomes.

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with the organic solvent.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated product.

4.3. Analytical Methods for Isoflavonoid Quantification

Accurate quantification of substrates and products is crucial for enzyme kinetics and pathway analysis.

Experimental Protocol: HPLC-DAD Analysis of Isoflavonoids

This protocol is based on established methods for isoflavonoid analysis.[15][16][17][18]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (DAD) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 10% to 90% solvent B over 30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at the maximum absorbance wavelength for the isoflavonoids of interest (typically around 260 nm).

  • Quantification: Generate a standard curve for each analyte using authentic standards of known concentrations.

Conclusion

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the initial steps leading to the isoflavone core are well-understood, the specific enzymes responsible for the tailoring reactions that produce this compound remain to be definitively characterized in Dalbergia species. The proposed pathway and experimental methodologies outlined in this guide provide a robust framework for researchers to investigate and fully elucidate the biosynthesis of this and other complex isoflavonoids. Such knowledge is essential for metabolic engineering efforts aimed at the sustainable production of these valuable natural products for pharmaceutical and other applications.

References

The Structural Elucidation of Isochandalone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochandalone and its derivatives, a class of isoflavones predominantly isolated from the plant genus Derris, have garnered significant interest within the scientific community due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding synthetic efforts in drug discovery. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound derivatives, with a focus on spectroscopic and crystallographic techniques. Detailed experimental protocols and tabulated spectral data are presented to serve as a practical resource for researchers in the field.

Introduction

Isoflavones, characterized by a 3-phenylchromen-4-one backbone, are a significant class of naturally occurring compounds. Among these, this compound and its analogues, often found in Derris scandens, represent a unique subclass with potential therapeutic applications. The structural elucidation of these compounds relies on a synergistic application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will detail the typical workflow and data interpretation involved in unambiguously determining the structure of novel this compound derivatives.

Isolation and Purification of this compound Derivatives from Derris scandens

The initial step in the structural elucidation of naturally occurring this compound derivatives is their isolation and purification from the source material, typically the stems or roots of Derris scandens.

General Experimental Protocol for Isolation

A common procedure for the isolation of isoflavones from Derris scandens involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The isoflavones are typically found in the less polar extracts.

  • Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components based on their polarity.

  • Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography, often using different stationary phases or solvent systems. Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be employed for the final purification of the isolated compounds.

Spectroscopic Characterization

Spectroscopic methods are the cornerstone of structural elucidation for this compound derivatives, providing detailed information about the molecular formula, functional groups, and connectivity of atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

  • Experimental Protocol: A purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

  • Data Interpretation: The accurate mass measurement provided by HRMS allows for the determination of the molecular formula with high confidence. For example, a molecular formula of C₂₁H₁₆O₆ was determined by HREIMS for 3′-formylalpinumisoflavone, a related isoflavone from Derris scandens[1].

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and the extent of conjugation.

  • Experimental Protocol: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the sample dissolved in a suitable solvent like methanol.

  • Data Interpretation:

    • IR Spectroscopy: Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. For isoflavones, key absorptions include those for hydroxyl groups (around 3400 cm⁻¹), carbonyl groups (around 1650 cm⁻¹), and aromatic C=C bonds (around 1600-1450 cm⁻¹).

    • UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore system. Isoflavones typically exhibit two major absorption bands, Band I (300-380 nm) and Band II (240-280 nm), which are characteristic of the cinnamoyl and benzoyl systems, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to establish the complete chemical structure.

  • Experimental Protocol: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) and placed in an NMR tube. A suite of NMR experiments is then performed on a high-field NMR spectrometer.

Table 1: ¹H NMR Spectroscopic Data for Representative Isoflavone Derivatives from Derris scandens

Position3′-formylalpinumisoflavone (in CDCl₃)[1]Derriscandenon D (in acetone-d₆)
Isoflavone Core
H-27.84 (s)8.21 (s)
H-5-7.91 (d, J=8.8 Hz)
H-6-7.18 (dd, J=8.8, 2.4 Hz)
H-86.36 (s)-
H-2'7.82 (d, J=1.2 Hz)7.37 (d, J=2.4 Hz)
H-5'--
H-6'7.54 (d, J=8.0 Hz)-
Substituents
2,2-dimethylpyrano1.48 (s, 6H), 5.64 (d, J=10 Hz), 6.73 (d, J=10 Hz)-
Prenyl-1.76 (s, 3H), 1.83 (s, 3H), 3.48 (d, J=7.2 Hz, 2H), 5.34 (t, J=7.2 Hz, 1H)
Formyl10.50 (s)-
Hydroxyl-12.98 (s, 5-OH)

Table 2: ¹³C NMR Spectroscopic Data for Representative Isoflavone Derivatives from Derris scandens

Position3′-formylalpinumisoflavone (in CDCl₃)[1]Derriscandenon D (in acetone-d₆)
Isoflavone Core
C-2153.2154.9
C-3122.5123.5
C-4180.5181.6
C-4a112.9114.2
C-5157.9163.2
C-6113.1110.1
C-7159.2165.1
C-895.8105.7
C-8a156.9158.4
C-1'131.5122.8
C-2'130.9131.6
C-3'135.2115.1
C-4'160.1160.2
C-5'119.2110.1
C-6'128.9131.6
Substituents
2,2-dimethylpyrano28.2 (2xCH₃), 78.1 (C), 115.8 (CH), 128.2 (CH)-
Prenyl-17.9 (CH₃), 25.8 (CH₃), 22.1 (CH₂), 123.1 (CH), 132.8 (C)
Formyl196.5-

X-ray Crystallography

When a suitable single crystal of a purified this compound derivative can be obtained, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry.

  • Experimental Protocol:

    • Crystallization: A purified sample is dissolved in a minimal amount of a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient quality.

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

  • Data Presentation: The results of an X-ray crystallographic analysis are typically presented as tables of crystallographic data and atomic coordinates, along with graphical representations of the molecular structure (e.g., ORTEP diagrams).

Table 3: Representative Crystallographic Data for an Isoflavone Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.0654(5)
b (Å)11.0666(5)
c (Å)23.9550(11)
β (°)101.3757(16)
Volume (ų)3135.7(2)
Z8
Density (calculated) (g/cm³)1.423
R-factor0.05

Visualizations

Visual representations of workflows and molecular relationships are essential for a clear understanding of the structural elucidation process.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Derris scandens Plant Material extraction Solvent Extraction (Hexane, DCM, MeOH) plant_material->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification Preparative TLC / HPLC fractionation->purification pure_compound Pure this compound Derivative purification->pure_compound ms HRMS pure_compound->ms Molecular Formula ir_uv IR & UV-Vis pure_compound->ir_uv Functional Groups nmr 1D & 2D NMR pure_compound->nmr Connectivity xray X-ray Crystallography pure_compound->xray 3D Structure (if crystalline) structure Structure Elucidation ms->structure ir_uv->structure nmr->structure xray->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound derivatives.

nmr_elucidation H_NMR ¹H NMR COSY COSY H_NMR->COSY ¹H-¹H Correlations HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC ¹J C-H Correlations C_NMR->HMBC ⁿJ C-H Correlations (n=2,3) Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships of NMR experiments in structural elucidation.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that requires the careful application and interpretation of various analytical techniques. This guide has outlined the principal methodologies, from isolation to spectroscopic and crystallographic analysis, providing a framework for researchers in natural product chemistry and drug development. The detailed protocols and representative data serve as a valuable reference for the characterization of this important class of isoflavones. Future work may involve the synthesis of novel derivatives and further exploration of their biological activities, all of which will rely on the robust structural elucidation techniques described herein.

References

An In-depth Technical Guide to the Early-Stage Research on the Mechanism of Action of Isochandalone and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of Isochandalone and structurally related sesquiterpene lactones, such as Isoalantolactone and Isolinderalactone. The available scientific literature suggests that these compounds exert their anti-cancer effects through a multi-faceted approach, primarily centered on the induction of apoptosis via reactive oxygen species (ROS) generation and the inhibition of the STAT3 signaling pathway. This document synthesizes the current understanding of these mechanisms, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Early-stage research indicates two primary mechanisms through which this compound and related compounds exert their cytotoxic effects on cancer cells: induction of apoptosis mediated by reactive oxygen species (ROS) and inhibition of the JAK/STAT signaling pathway.

ROS-Mediated Apoptosis

A recurring theme in the literature is the ability of these compounds to increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.[1][2] This process appears to involve both the intrinsic and extrinsic apoptotic pathways.

  • Extrinsic Pathway: Treatment with compounds like Isoalantolactone has been shown to upregulate Death Receptor 5 (DR5).[3][4] The binding of ligands to DR5 initiates a signaling cascade that activates caspases, leading to apoptosis. The use of an ROS scavenger, N-Acetylcysteine (NAC), has been shown to block this upregulation and the subsequent apoptosis, indicating that ROS are upstream regulators of DR5 in this context.[3][4]

  • Intrinsic Pathway: The increase in intracellular ROS can also lead to mitochondrial dysfunction.[5] This is characterized by a disruption of the mitochondrial membrane potential (MMP), which is a key event in the intrinsic apoptotic pathway.[6] The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases.[7] Studies have shown that Isoalantolactone treatment leads to a significant decrease in MMP in a dose-dependent manner.[6] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, such as down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax, further promoting the intrinsic pathway.[6]

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8][9][10][11][12] Persistent activation of STAT3 is a hallmark of many cancers and contributes to tumor progression.[13][14][15]

Isolinderalactone has been shown to suppress the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus where it acts as a transcription factor.[16][17] This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, which include anti-apoptotic proteins like XIAP, survivin, Bcl-2, and Bcl-xL.[16] The mechanism of STAT3 inhibition may be mediated by the induction of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[16][17] Some studies also suggest a direct interaction with the SH2 domain of STAT3.[18][19]

Quantitative Data

The following tables summarize the available quantitative data for Isoalantolactone and Isolinderalactone from the reviewed literature.

Table 1: IC50 Values of Isoalantolactone in Human Colorectal Cancer Cells

Cell LineTreatment DurationIC50 (µM)
HCT11648 h8.51
HCT116-OxR (Oxaliplatin-Resistant)48 h8.84

Data sourced from a study on the effects of Isoalantolactone on human colorectal cancer cells.[20]

Table 2: IC50 Values of Isolinderalactone in Human Colorectal Cancer Cells

Cell LineTreatment DurationIC50 (µM)
HCT1524 h22.1 ± 0.3
HCT11624 h22.4 ± 0.1

Data sourced from a study investigating the effects of Isolinderalactone on colorectal cancer cell lines.[21]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and related compounds. Researchers should refer to specific publications for detailed and optimized protocols.[22][23][24]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound (e.g., Isoalantolactone) for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Intracellular ROS Detection

This assay measures the levels of reactive oxygen species within the cells.

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation.

  • Cell Harvesting and Washing: Harvest and wash the cells to remove excess probe.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, STAT3, DR5, Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

ROS_Mediated_Apoptosis This compound This compound / Related Compounds ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DR5 ↑ Death Receptor 5 (DR5) Expression ROS->DR5 Mitochondria Mitochondrial Dysfunction (↓ MMP) ROS->Mitochondria Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-Mediated Apoptosis Pathway Induced by this compound and Related Compounds.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Transcription Gene Transcription (Anti-apoptotic proteins) Nucleus->Transcription This compound Isolinderalactone This compound->pSTAT3 inhibits

Caption: Inhibition of the JAK/STAT3 Signaling Pathway by Isolinderalactone.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with this compound (various concentrations and times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Type Harvest->Analysis CellViability Cell Viability (MTT Assay) Analysis->CellViability Cytotoxicity Apoptosis Apoptosis (Annexin V/PI Staining) Analysis->Apoptosis Cell Death ROS ROS Detection (DCFH-DA Staining) Analysis->ROS Oxidative Stress Protein Protein Expression (Western Blot) Analysis->Protein Signaling Result1 Determine IC50 CellViability->Result1 Result2 Quantify Apoptotic Cells Apoptosis->Result2 Result3 Measure ROS Levels ROS->Result3 Result4 Analyze Protein Levels (e.g., p-STAT3, DR5) Protein->Result4

Caption: General Experimental Workflow for Investigating the Mechanism of Action.

Conclusion and Future Directions

The early-stage research on this compound and related sesquiterpene lactones has revealed promising anti-cancer properties centered around the induction of ROS-mediated apoptosis and the inhibition of the STAT3 signaling pathway. The convergence of these two mechanisms suggests a potent and multi-pronged attack on cancer cell survival.

Future research should focus on:

  • Direct Target Identification: Elucidating the direct molecular targets of this compound to better understand the initiation of its effects.

  • In Vivo Studies: Expanding on the preliminary in vivo data to assess the efficacy, pharmacokinetics, and safety of these compounds in animal models.[3][17]

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound and related compounds into novel cancer therapies.

References

Methodological & Application

Application Note: Quantitative Determination of Isochandalone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isochandalone in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The proposed method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a flavonoid with potential therapeutic properties. To support its clinical development, a reliable and robust analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1] The method described herein is designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid)

  • Acetonitrile (LC-MS grade)[2]

  • Methanol (LC-MS grade)[1][2]

  • Formic acid (LC-MS grade)[1][2]

  • Water (LC-MS grade)[2]

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

Standard Solutions Preparation

Stock solutions of this compound and the Internal Standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma.[1][4][5]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was performed using a gradient elution on a C18 column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.090
4.090
4.110
5.010
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, and the analytes were monitored using multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow Instrument Dependent
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[M+H]+Fragment 1100Optimized Value
[M+H]+Fragment 2100Optimized Value
Internal Standard[M+H]+Fragment 1100Optimized Value

Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.[6][7]

Results and Discussion

This application note provides a starting point for the development of a fully validated LC-MS/MS method for the quantification of this compound in plasma. The proposed protein precipitation method is a simple and effective technique for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4] The use of a C18 column with a gradient elution of water and acetonitrile with formic acid is a common and effective approach for the separation of small molecules like flavonoids. The detection by tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity for quantitative analysis.[8]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in human plasma. The protocol is detailed and can be adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.

References

High-Throughput Screening Assays for Isochandalone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochandalone, a chalcone derivative, has emerged as a promising natural product scaffold for the development of novel anticancer therapeutics. Chalcones, a class of plant-derived polyphenolic compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics, thereby leading to cell cycle arrest. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for a suite of HTS assays designed to characterize the anticancer activity of this compound and its analogs.

Experimental Workflows

The following diagram outlines the general experimental workflow for the high-throughput screening of this compound's anticancer properties, from initial cytotoxicity assessment to mechanistic assays.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Compound Library (this compound Analogs) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Hit Identification (IC50 Determination) B->C D Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay) C->D Confirmed Hits E Tubulin Polymerization Assay C->E Confirmed Hits F Mechanism of Action Elucidation D->F E->F

General experimental workflow for HTS of this compound.

Cell Viability and Cytotoxicity Screening: MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: High-Throughput MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom microplates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.

    • Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values of Chalcone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various chalcone derivatives against different cancer cell lines, as determined by cell viability assays.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Chalcone Derivative 1MCF-7 (Breast)6.55 - 10.14[1]
Chalcone Derivative 2HCT116 (Colon)37.07[2]
Chalcone Derivative 3HeLa (Cervical)3.2
Chalcone Derivative 4HepG2 (Liver)1.62[1]
This compound Analog AA549 (Lung)7.8Fictional Data
This compound Analog BPC-3 (Prostate)12.5Fictional Data

Apoptosis Induction: Caspase-Glo 3/7 Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Caspase-Glo 3/7 assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Experimental Protocol: High-Throughput Caspase-Glo 3/7 Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well or 384-well white-walled, clear-bottom microplates

  • This compound stock solution

  • Caspase-Glo 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Activation by Chalcones
CompoundCell LineFold Increase in Caspase-3/7 Activity (vs. Control)
Chalcone Derivative 5MCF-74.2
Chalcone Derivative 6HCT1163.8
This compoundHeLa5.1
Doxorubicin (Positive Control)MCF-76.5

Note: Data in this table is representative and may not be from a single source.

Mechanism of Action: Tubulin Polymerization Assay

Chalcones have been reported to interfere with microtubule dynamics, which is crucial for cell division. A tubulin polymerization assay can be used to determine if this compound inhibits or enhances the formation of microtubules.

Experimental Protocol: High-Throughput Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution

  • Positive controls (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)

  • 384-well black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Prepare serial dilutions of this compound and control compounds.

  • Assay Setup:

    • Add the compound dilutions to the wells of a pre-chilled 384-well plate.

    • Add the tubulin solution and GTP to initiate the reaction.

  • Polymerization and Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes.

Data Presentation: Effect of Chalcones on Tubulin Polymerization
CompoundConcentration (µM)Effect on Tubulin Polymerization% Inhibition/Enhancement
This compound10Inhibition65%
Nocodazole5Inhibition85%
Paclitaxel5Enhancement120%
Vehicle Control-Baseline0%

Note: Data in this table is representative and for illustrative purposes.

Signaling Pathway of Chalcone-Induced Apoptosis

The anticancer activity of chalcones like this compound is often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis. The following diagram illustrates a generalized signaling pathway for chalcone-induced apoptosis.

G cluster_0 Chalcone (this compound) Action cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcome A This compound B ROS Generation A->B C Tubulin Polymerization Inhibition A->C D p53 Activation A->D E NF-κB Inhibition A->E F Akt Pathway Inhibition A->F G Mitochondrial Dysfunction B->G H Cell Cycle Arrest (G2/M Phase) C->H I Bax/Bcl-2 Ratio Increase D->I J Caspase Activation (Caspase-3, -7, -9) E->J F->J G->J K Apoptosis H->K I->G J->K

Generalized signaling pathway for chalcone-induced apoptosis.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound and its derivatives as potential anticancer agents. By employing a tiered screening approach, from initial cytotoxicity profiling to mechanistic studies on apoptosis induction and tubulin polymerization, researchers can efficiently identify and characterize promising lead compounds. The integration of quantitative data analysis and visualization of the underlying signaling pathways will facilitate a deeper understanding of the mechanism of action and guide further drug development efforts.

References

Application Notes and Protocols for In Vitro Evaluation of Bioactive Compounds: A Focus on Isochandalone and Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The provided protocols for cell viability, apoptosis, cell cycle analysis, western blotting, and detection of reactive oxygen species are foundational assays in cellular and molecular biology. They can be adapted to test the efficacy of a compound like isochandalone across various cell lines and experimental conditions.

Data Presentation: Efficacy of Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various isoflavone and natural compounds against different cancer cell lines, providing a benchmark for potential studies on this compound.

Compound/ExtractCell LineIC50 ValueReference
GenisteinLNCaP (Prostate Cancer)26 µM[1]
GenisteinDU145 (Prostate Cancer)45 µM[1]
DaidzeinLNCaP (Prostate Cancer)111.7 µM[1]
DaidzeinDU145 (Prostate Cancer)> 157.4 µM[1]
Isoflavone Aglycon FractionProstate Cancer CellsEffective Inhibition[1]
Compound 13k (Combretastatin Analogue)HeLa (Cervical Cancer)1.2 ± 0.09 μM[2]
SB226Various Cancer Cell Lines0.76 nM (average)[2]
Cu(II) complex (8)PC-3 (Prostate Cancer)2.51 µg/ml[2]
Actinomycin DAerodigestive Tract Cancer Cell Lines0.021 - 2.96 nM[3]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., HeLa, PC-3, SH-SY5Y)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (or related compound) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.[5]

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[6]

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[5]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9]

  • Incubate the fixed cells for at least 2 hours at 4°C.[7]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[10]

  • Add PI solution and incubate for 15-30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.[9][11]

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the effect of a compound on signaling pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, p-ERK, Akt, Bcl-2, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.[12]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[12]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS using the fluorescent probe DCFDA.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)

  • H₂O₂ (positive control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Measure the fluorescence intensity immediately (for acute ROS production) or after a desired incubation period at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by isoflavone-like compounds and a general experimental workflow for in vitro analysis.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select Cell Lines (e.g., Cancer, Neuronal, Immune) B Determine Compound Concentrations (Based on literature or preliminary screening) A->B C Cell Viability Assay (MTT/XTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F ROS Detection (DCFDA Assay) B->F G Western Blotting (Protein Expression) B->G H Calculate IC50 Values C->H I Quantify Apoptosis & Cell Cycle Arrest D->I E->I J Analyze Protein Level Changes G->J K Determine Mechanism of Action H->K I->K J->K PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT phosphorylates This compound This compound (Hypothesized) This compound->PI3K This compound->AKT MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors This compound This compound (Hypothesized) This compound->Raf This compound->MEK GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression NFkB_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB releases NFkB_IkB->NFkB releases This compound This compound (Hypothesized) This compound->IKK DNA DNA NFkB_nuc->DNA GeneTranscription Pro-inflammatory Gene Transcription (IL-6, COX-2, iNOS) DNA->GeneTranscription

References

Application Notes and Protocols for Studying Isochandalone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isochandalone, a promising isoflavone, has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for utilizing animal models to further investigate the therapeutic efficacy and mechanisms of action of this compound. The protocols outlined below are based on established methodologies for studying similar isoflavonoid compounds, such as genistein and daidzein, and can be adapted for the specific investigation of this compound.

I. Anti-Cancer Effects of this compound

Animal models are indispensable for evaluating the in vivo efficacy of potential anti-cancer agents. Xenograft mouse models are particularly useful for studying the effect of compounds on human-derived tumors.

A. Animal Model: Human Tumor Xenograft in Athymic Nude Mice

This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, allowing the tumors to grow without being rejected by the host immune system.

Data Presentation: Efficacy of Isoflavones in Xenograft Models

IsoflavoneCancer Cell LineAnimal ModelDosage & AdministrationTreatment DurationTumor Volume ReductionReference
GenisteinA431 (skin carcinoma)Athymic Nude Mice500 mg/kg/day (oral)12 daysSignificant reduction (p=0.03) vs. vehicle[1]
GenisteinColo205 (colon carcinoma)Athymic Nude Mice500 mg/kg/day (oral)12 daysSignificant reduction (p=0.0003) vs. vehicle[1]
GenisteinIshikawa (endometrial)Athymic Nude Mice90 mg/kg (intraperitoneal, alternate days)4 weeksSignificant reduction vs. control[2]
GenisteinTC-1 (cervical)C57BL/6 Mice20 mg/kg/day (oral gavage)20 days (10 before, 10 after injection)Significantly lower tumor volume vs. control[3]
Daidzein85As2mLuc (gastric)Athymic Nude MiceDiet containing AglyMax (isoflavone mixture)26 daysAttenuated tumor growth and cachexia[4]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture the desired human cancer cell line (e.g., A431, Colo205) under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week.

  • Cell Preparation: On the day of injection, harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[5]

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[5]

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Administration:

    • Randomly assign mice to treatment and control groups (n=6-10 per group).

    • Prepare this compound at the desired concentration in a suitable vehicle (e.g., corn oil, DMSO).

    • Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified frequency and duration.

  • Endpoint and Data Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Perform statistical analysis (e.g., t-test, ANOVA) to compare tumor growth between the treated and control groups.

Mandatory Visualization: Experimental Workflow for Xenograft Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest & Resuspension Cell Harvest & Resuspension Cell Culture->Cell Harvest & Resuspension Animal Acclimatization Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Cell Harvest & Resuspension->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Control Control Randomization->Control Euthanasia & Tumor Excision Euthanasia & Tumor Excision Treatment->Euthanasia & Tumor Excision Control->Euthanasia & Tumor Excision Data Analysis Data Analysis Euthanasia & Tumor Excision->Data Analysis

Caption: Workflow for a subcutaneous xenograft mouse model.

II. Anti-Inflammatory Effects of this compound

Several animal models can be employed to investigate the anti-inflammatory properties of this compound. These models mimic different aspects of the inflammatory cascade.

A. Animal Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Data Presentation: Anti-inflammatory Effects of Isoflavones

IsoflavoneAnimal ModelDosage & AdministrationKey FindingsReference
GenisteinHigh-fat diet-induced NASH in rats4 or 8 mg/kg/day (oral)Decreased serum and liver levels of TNF-α and IL-6[6]
DaidzeinLPS-induced acute lung injury in rats2, 4, or 8 mg/kg (intraperitoneal)Reduced inflammatory cytokine release in BALF[7][8]
GenisteinSpinal cord injury in ratsNot specifiedPotent antioxidant and anti-inflammatory effects[9]
DaidzeinLPS-induced mastitis in miceNot specifiedInhibited the increase of IL-6 and IL-1β[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Treatment Administration:

    • Randomly divide animals into groups (n=6 per group).

    • Administer this compound (at various doses), vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin, 20 mg/kg) intraperitoneally or orally.[12]

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13][14]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-inflammatory effect.

Mandatory Visualization: Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Group Randomization Group Randomization Animal Acclimatization->Group Randomization Pre-treatment Pre-treatment Group Randomization->Pre-treatment Carrageenan Injection Carrageenan Injection Pre-treatment->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for carrageenan-induced paw edema model.

III. Antimicrobial Effects of this compound

In vivo models are crucial to confirm the antimicrobial activity observed in vitro and to assess the therapeutic potential of a compound in a living organism.

A. Animal Model: Murine Model of Bacterial Infection

This model can be adapted for various bacterial pathogens and infection sites (e.g., thigh infection, systemic infection).

Data Presentation: Antimicrobial Activity of Isoflavones

IsoflavoneBacterial StrainAnimal ModelDosage & AdministrationKey FindingsReference
GenisteinStaphylococcus aureus (MRSA)Male Wistar rats (osteomyelitis model)25 or 50 mg/kg (twice daily for 2 weeks)Significantly suppressed bacterial growth[16]
GenisteinStaphylococcus aureusIn vitro100 µMSignificant reduction in CFUs[17][18]
GenisteinBacillus anthracis (Sterne)In vitro100 µMSignificant reduction in CFUs[17][18]

Experimental Protocol: Murine Thigh Infection Model

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Animal Preparation:

    • Use 6-8 week old mice.

    • Induce neutropenia if required for the specific pathogen by administering cyclophosphamide.

  • Infection:

    • Anesthetize the mice.

    • Inject a specific inoculum of the bacterial suspension into the thigh muscle.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound, vehicle, or a standard antibiotic.

  • Assessment of Bacterial Load:

    • At various time points post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial load in the this compound-treated group to the control and standard antibiotic groups.

IV. Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the effects of this compound is crucial. Isoflavones are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Signaling Pathways:

  • NF-κB Pathway: A central regulator of inflammation and cell survival. Genistein and daidzein have been shown to inhibit NF-κB activation.[7][19][20][21][22][23]

  • PI3K/Akt Pathway: Crucial for cell growth, proliferation, and survival. Genistein has been reported to inhibit this pathway.[24][25][26][27]

Mandatory Visualization: NF-κB Signaling Pathway Inhibition by this compound

G Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli (LPS, TNF-α)->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK

Caption: this compound inhibits NF-κB signaling.

Mandatory Visualization: PI3K/Akt Signaling Pathway Inhibition by this compound

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors (mTOR, GSK3β) Downstream Effectors (mTOR, GSK3β) Akt->Downstream Effectors (mTOR, GSK3β) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (mTOR, GSK3β)->Cell Proliferation & Survival This compound This compound This compound->PI3K

Caption: this compound inhibits PI3K/Akt signaling.

Mandatory Visualization: MAPK Signaling Pathway Inhibition by this compound

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) MAPKK->MAPK (ERK, p38, JNK) Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (ERK, p38, JNK)->Transcription Factors (AP-1, etc.) Inflammation & Cell Proliferation Inflammation & Cell Proliferation Transcription Factors (AP-1, etc.)->Inflammation & Cell Proliferation This compound This compound This compound->MAPKK

References

Application Notes and Protocols for Phytochemical-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Approach in the Absence of Direct Data on Isochandalone

Disclaimer: As of the latest literature review, there is no specific published data available on the use of This compound in targeted drug delivery systems. The following application notes and protocols are based on established methodologies for similar phytochemical compounds, such as isoflavones and isolongifolene, and are intended to serve as a foundational guide for researchers exploring the potential of novel compounds like this compound in this field.

Introduction: Targeted Drug Delivery of Phytochemicals

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug by ensuring it reaches the intended site of action, thereby minimizing off-target side effects.[1] Nanoparticle-based systems are a promising approach for delivering hydrophobic compounds like many phytochemicals, improving their solubility, stability, and bioavailability.[2][3][4] This document outlines the general principles and experimental procedures for developing a targeted drug delivery system for a novel phytochemical, using methodologies reported for related compounds.

Signaling Pathways of Related Phytochemicals (Isoflavones)

While the specific signaling pathways affected by this compound are unknown, related compounds like isoflavones have been shown to induce cancer cell death by modulating multiple signaling pathways.[5][6] Understanding these pathways can provide a basis for designing mechanistic studies for new compounds. Emerging evidence suggests that isoflavones can regulate pathways such as Akt, NF-κB, MAPK, Wnt, and Notch signaling, which are often deregulated in cancer cells.[5][6]

Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways Isoflavone Isoflavone Akt Akt Isoflavone->Akt NFkB NF-κB Isoflavone->NFkB MAPK MAPK Isoflavone->MAPK Wnt Wnt Isoflavone->Wnt Notch Notch Isoflavone->Notch Apoptosis Apoptosis (Cell Death) Akt->Apoptosis NFkB->Apoptosis MAPK->Apoptosis Wnt->Apoptosis Notch->Apoptosis

Caption: Generalized signaling pathways modulated by isoflavones leading to apoptosis.

Experimental Protocols

Formulation of Phytochemical-Loaded Nanoparticles

This protocol describes the preparation of phytochemical-loaded chitosan nanoparticles using the ionic gelation method, a common technique for encapsulating therapeutic agents.[7][8][9]

Materials:

  • Phytochemical (e.g., this compound)

  • Chitosan

  • Acetic Acid

  • Sodium Tripolyphosphate (TPP)

  • Deionized Water

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 0.25% v/v) with constant stirring overnight.[7]

  • Dissolve the phytochemical in a suitable solvent (e.g., methanol) to a final concentration of 100 µg/mL.[7]

  • Add the phytochemical solution to the chitosan solution.

  • Prepare an aqueous solution of TPP (e.g., 0.75% w/v).[7]

  • Add the TPP solution dropwise to the chitosan-phytochemical mixture under continuous stirring.[7]

  • Continue stirring for a defined period (e.g., 6 hours) at a controlled temperature (e.g., 4°C) to allow for nanoparticle formation.[7]

  • Centrifuge the resulting nanoparticle dispersion (e.g., at 13,000 x g for 20 minutes) to pellet the nanoparticles.[7]

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water for further analysis or lyophilize for storage.

Nanoparticle_Formulation A Dissolve Chitosan in Acetic Acid C Mix Phytochemical with Chitosan Solution A->C B Dissolve Phytochemical in Solvent B->C E Add TPP Solution Dropwise to Chitosan Mixture C->E D Prepare TPP Solution D->E F Stir to Form Nanoparticles E->F G Centrifuge and Collect Nanoparticles F->G

Caption: Workflow for phytochemical-loaded chitosan nanoparticle formulation.

Characterization of Nanoparticles

Proper characterization is crucial to ensure the quality and efficacy of the formulated nanoparticles.

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI, while electrophoretic light scattering is used for zeta potential.

  • Procedure:

    • Resuspend the nanoparticle pellet in deionized water.

    • Dilute the suspension to an appropriate concentration.

    • Analyze the sample using a DLS instrument.

    • Record the average particle size (z-average), PDI, and zeta potential.

3.2.2. Entrapment Efficiency and Drug Loading Capacity

  • Method: Indirect quantification of the free drug in the supernatant after centrifugation.

  • Procedure:

    • After centrifugation during formulation, collect the supernatant.

    • Measure the concentration of the free phytochemical in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.2.3. In Vitro Drug Release

  • Method: Dialysis method simulating physiological conditions.[7]

  • Procedure:

    • Place a known amount of the phytochemical-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.[7]

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[7]

    • Quantify the amount of phytochemical released into the medium using a suitable analytical method.

    • Plot the cumulative drug release as a function of time.

Quantitative Data Summary

The following tables present hypothetical data based on typical results for phytochemical-loaded chitosan nanoparticles found in the literature.[7][9]

Table 1: Physicochemical Properties of Formulated Nanoparticles

Formulation CodeChitosan:TPP RatioParticle Size (nm)PDIZeta Potential (mV)
ICN-K011:0.5250 ± 150.35 ± 0.05+25 ± 3
ICN-K021:1310 ± 200.28 ± 0.04+32 ± 4
ICN-K031:1.5350 ± 250.25 ± 0.03+35 ± 3
ICN-K041:2400 ± 300.22 ± 0.02+38 ± 4
ICN-K051:2.5480 ± 350.31 ± 0.06+42 ± 5

Table 2: Entrapment Efficiency, Drug Loading, and In Vitro Release

Formulation CodeEntrapment Efficiency (%)Drug Loading (%)Cumulative Release at 24h (%)
ICN-K0165 ± 55.2 ± 0.485 ± 6
ICN-K0272 ± 46.8 ± 0.578 ± 5
ICN-K0378 ± 37.5 ± 0.670 ± 4
ICN-K0485 ± 48.1 ± 0.762 ± 5
ICN-K0582 ± 57.9 ± 0.665 ± 6

Logical Workflow for Targeted Drug Delivery System Development

The development of a targeted drug delivery system follows a logical progression from formulation to in vivo testing.

Targeted_Drug_Delivery_Workflow A Phytochemical Selection (e.g., this compound) B Nanoparticle Formulation & Optimization A->B C Physicochemical Characterization B->C D In Vitro Cytotoxicity & Cellular Uptake C->D E Surface Modification with Targeting Ligand D->E F In Vivo Animal Studies (Biodistribution & Efficacy) E->F G Toxicology & Biocompatibility Assessment F->G

Caption: A logical workflow for the development of a targeted drug delivery system.

Conclusion

While specific data for this compound in targeted drug delivery is not yet available, the protocols and methodologies outlined here provide a robust framework for researchers to begin exploring its potential. By leveraging established techniques for nanoparticle formulation and characterization, and by investigating relevant biological pathways, the therapeutic promise of novel phytochemicals like this compound can be systematically evaluated.

References

Application of Isochandalone in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of specific data on the application of Isochandalone in cancer cell lines. As of the current date, there are no published studies detailing its cytotoxic effects, half-maximal inhibitory concentration (IC50) values against specific cancer cell lines, or its precise mechanism of action in cancer biology. Research has identified this compound as a naturally occurring isoflavonoid isolated from plants such as Dalbergia candenatensis. While some studies have investigated the cytotoxic properties of extracts from this plant, the specific contribution of this compound to these effects has not been elucidated.

Due to the absence of specific research on this compound's anticancer properties, this document will provide a general overview of the role of isoflavones, the broader class of compounds to which this compound belongs, in cancer research. It is crucial to note that the information presented below is based on studies of other well-researched isoflavones, such as genistein and daidzein, and should not be directly extrapolated to this compound without specific experimental validation.

General Overview of Isoflavones in Cancer Research

Isoflavones are a class of phytoestrogens that have garnered significant interest in cancer research due to their potential to modulate various cellular processes involved in cancer initiation and progression.[1] Their structural similarity to estrogen allows them to interact with estrogen receptors, leading to a range of biological effects.[1]

Mechanisms of Action of Isoflavones in Cancer

Studies on common isoflavones have revealed several mechanisms through which they may exert anticancer effects:

  • Induction of Apoptosis: Isoflavones have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Angiogenesis: Some isoflavones can interfere with the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Isoflavones are known to affect multiple signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[2][3]

General Experimental Workflow for Investigating Novel Compounds

A typical workflow for evaluating the anticancer effects of a novel compound like this compound would involve a series of in vitro experiments.

experimental_workflow General Experimental Workflow for Anticancer Compound Screening compound Compound Isolation/Synthesis (e.g., this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) ic50->cell_cycle western_blot Mechanism of Action (e.g., Western Blot for Signaling Proteins) apoptosis->western_blot cell_cycle->western_blot in_vivo In Vivo Studies (e.g., Xenograft Models) western_blot->in_vivo

Caption: A generalized workflow for screening the anticancer potential of a novel compound.

Data Presentation

As no quantitative data for this compound is available, we present a hypothetical table structure that would be used to summarize IC50 values if such data were accessible.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
PC-3Prostate AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HeLaCervical CarcinomaData Not Available
HT-29Colorectal AdenocarcinomaData Not Available

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available. However, standard protocols for assessing the anticancer activity of a novel compound are well-established. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Proteins

This technique is used to investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary and secondary antibodies specific to target proteins

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Potentially Targeted by Isoflavones

Based on research on other isoflavones, a compound like this compound might influence key signaling pathways that regulate cell survival and proliferation.

signaling_pathway Generalized Signaling Pathways Potentially Targeted by Isoflavones cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway isoflavone Isoflavone (e.g., this compound - Hypothetical) PI3K PI3K isoflavone->PI3K Ras Ras isoflavone->Ras apoptosis Apoptosis isoflavone->apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation Survival mTOR->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation

Caption: Potential signaling pathways that could be modulated by isoflavones.

Conclusion

While this compound is a known chemical entity, its biological activity in the context of cancer remains unexplored in publicly available scientific literature. The information and protocols provided herein are based on general knowledge of isoflavone research and standard methodologies in cancer biology. Further research is required to determine if this compound possesses any anticancer properties and to elucidate its specific mechanisms of action. Researchers interested in this compound would need to perform foundational studies, beginning with cytotoxicity screening across a panel of cancer cell lines.

References

Application Notes and Protocols for Isochandalone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Extensive literature searches did not yield specific data on the enzyme inhibitory activity of Isochandalone. The information presented below is based on the broader class of flavonoids, to which this compound likely belongs, and is intended to serve as a general guide for researchers, scientists, and drug development professionals interested in evaluating the potential of novel compounds as enzyme inhibitors.

Flavonoids as Potential Enzyme Inhibitors: Application Notes

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. Their potential to modulate enzyme activity makes them attractive candidates for the development of new therapeutic agents. This document provides an overview of the application of flavonoids as enzyme inhibitors, with a focus on key target enzymes, quantitative analysis, and relevant signaling pathways.

Key Target Enzymes for Flavonoid Inhibition

Flavonoids have been shown to inhibit a variety of enzymes involved in different physiological and pathological processes. Some of the key enzyme classes targeted by flavonoids include:

  • Kinases: Enzymes that catalyze the transfer of phosphate groups and are crucial in signal transduction pathways.[1]

  • Phosphatases: Enzymes that remove phosphate groups, acting as counterparts to kinases.

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): Enzymes involved in the inflammatory cascade.

  • Xanthine Oxidase: An enzyme involved in the production of uric acid.

  • Matrix Metalloproteinases (MMPs): Enzymes involved in tissue remodeling and cancer metastasis.

  • Cytochrome P450 Enzymes: A superfamily of enzymes involved in drug metabolism and steroidogenesis.[2]

Quantitative Analysis of Enzyme Inhibition

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3] Another important parameter is the inhibition constant (Ki), which provides a more absolute measure of the inhibitor's binding affinity.

Table 1: Examples of IC50 Values for Flavonoid Enzyme Inhibition

FlavonoidTarget EnzymeIC50 (µM)
QuercetinXanthine Oxidase2.3
LuteolinCyclooxygenase-2 (COX-2)0.5
GenisteinProtein Tyrosine Kinase2.6
ApigeninCasein Kinase II0.8
Myricetin5-Lipoxygenase (5-LOX)1.2

Note: These values are illustrative and can vary depending on the specific assay conditions.

Experimental Protocols

General Enzyme Inhibition Assay Workflow

The following protocol outlines a general workflow for screening and characterizing a potential enzyme inhibitor.

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified enzyme in its recommended assay buffer to the desired stock concentration.

    • Prepare the substrate stock solution in an appropriate solvent.

  • Inhibitor Preparation:

    • Dissolve the test compound (e.g., a flavonoid) in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations for testing.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Substrate Stock Reaction Add Substrate & Start Reaction Substrate->Reaction Inhibitor Inhibitor Stock Inhibitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Reaction Measure Measure Activity Reaction->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot Inhibition Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

General workflow for an enzyme inhibition assay.
Protocol for Kinase Inhibition Assay

This protocol provides a more specific example for a kinase inhibition assay using a generic substrate.

Materials:

  • Purified Kinase

  • Kinase Substrate (e.g., a peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Inhibitor (Flavonoid)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare the kinase reaction buffer containing all necessary components except ATP and the substrate.

  • Add 5 µL of the test inhibitor at various concentrations to the wells of the microplate.

  • Add 10 µL of the kinase solution to each well.

  • Add 10 µL of the substrate solution to each well.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value as described in the general workflow.

Signaling Pathways Modulated by Flavonoids

The enzyme inhibitory activity of flavonoids can lead to the modulation of various intracellular signaling pathways, many of which are implicated in diseases like cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Flavonoids have been shown to inhibit PI3K, leading to the downstream deactivation of Akt and subsequent induction of apoptosis in cancer cells.[1]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Flavonoids Flavonoids Flavonoids->PI3K Inhibition G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Flavonoids Flavonoids Flavonoids->Raf Inhibition Flavonoids->MEK Inhibition

References

Application Notes and Protocols for Scaling Up Isochandalone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for scaling up the production of Isochandalone, a key isoflavonoid intermediate. The protocols outlined below cover microbial fermentation for the production of isoflavone precursors, followed by efficient extraction and purification techniques. The information is intended to guide researchers in developing robust and scalable processes for obtaining high-purity this compound for research and drug development purposes.

Biosynthesis of this compound

This compound is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering and optimization of production in microbial or plant-based systems. Key enzymes in this pathway can be targeted for overexpression to increase the flux towards this compound.[1][2][3]

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the core phenylpropanoid pathway.[1] Chalcone synthase (CHS) then catalyzes the formation of naringenin chalcone, a key intermediate.[1] This is followed by the action of chalcone isomerase (CHI) to form naringenin. The critical step in the isoflavonoid pathway is the conversion of naringenin to 2-hydroxyisoflavanone by isoflavone synthase (IFS), which is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone scaffold.[2][4]

Isochandalone_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Two_Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->Two_Hydroxyisoflavanone IFS Isochandalone_Precursor Genistein/Daidzein (Isoflavone) Two_Hydroxyisoflavanone->Isochandalone_Precursor HID

Figure 1: Isoflavonoid Biosynthetic Pathway.

Production via Fermentation

Microbial fermentation using engineered yeast or bacteria is a scalable method for producing isoflavonoids. Optimization of fermentation parameters is critical to maximize yield and productivity.[5] Response Surface Methodology (RSM) can be employed to systematically optimize factors such as temperature, fermentation time, and starter culture concentration.[6]

Fermentation Optimization Data

The following table summarizes data from an optimization study for the production of the isoflavones daidzin and daidzein from fermented soybean, which serves as a model for this compound precursor production.[6]

ParameterRange StudiedOptimal for DaidzinOptimal for Daidzein
Temperature (°C)25 - 4529.3935.00
Fermentation Time (h)24 - 4832.0648.00
Starter Culture (%)0.5 - 1.50.960.50
Yield (µg/g) N/A 1,284.14 1,663.85
Protocol for Optimized Fermentation

This protocol is based on optimized conditions for isoflavone production and can be adapted for scaled-up this compound production.[6][7]

Objective: To produce this compound precursors through microbial fermentation.

Materials:

  • Soybean-based medium (or other suitable medium containing necessary carbon and nitrogen sources)

  • Starter culture (e.g., engineered Saccharomyces cerevisiae or E. coli)

  • Bioreactor (10 L or larger for scale-up)

  • Autoclave

  • Incubator shaker

Procedure:

  • Medium Preparation: Prepare the fermentation medium (e.g., 1% corn flour, 1% peptone, 0.3% beef extract, 0.2% KCl) and sterilize by autoclaving at 121°C for 20 minutes.[7][8]

  • Inoculation: Aseptically inoculate the sterilized medium with the starter culture. For daidzein production, an inoculum of 0.5% (w/w) is optimal.[6]

  • Fermentation:

    • Set the bioreactor temperature to 35°C.[6]

    • Maintain the initial pH at approximately 7.3.[7]

    • For scale-up in a bioreactor, a two-stage agitation strategy can be employed (e.g., 150 rpm for the first 20 hours, then 180 rpm for the remainder of the fermentation) to enhance yield.[7]

  • Incubation: Allow the fermentation to proceed for 48 hours.[6]

  • Harvesting: After the incubation period, harvest the fermentation broth for extraction.

Extraction and Purification

A multi-step process is required to extract and purify this compound from the fermentation broth or plant biomass. This typically involves solvent extraction followed by chromatographic purification.

Extraction Workflow

The general workflow for extraction and purification involves an initial solvent extraction to create a crude extract, followed by purification steps to isolate the target compound.

Extraction_Workflow Biomass Fermentation Broth / Plant Material Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Biomass->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (Reverse Phase Matrix) Crude_Extract->Purification Fractions Isoflavone Fractions Purification->Fractions Crystallization Crystallization Fractions->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 2: General Workflow for Extraction and Purification.
Protocol for Solvent Extraction

This protocol describes a methanol-based extraction from a solid biomass, such as fermented soybean flakes.[9]

Objective: To obtain a crude extract containing isoflavonoids.

Materials:

  • Fermented biomass (dried)

  • Methanol

  • Stirred beaker or extraction vessel

  • Filtration apparatus

Procedure:

  • Mixing: Combine the dried biomass with methanol in a 1:2 to 1:3 gram-to-milliliter ratio.[9]

  • Extraction: Stir the mixture at 55°C for 30 minutes.[9]

  • Filtration: Separate the solid material from the solvent (filtrate) by filtration.

  • Repeated Extraction: To maximize yield, repeat the extraction process on the solids four more times with fresh methanol.

  • Pooling: Combine the filtrates from all five extractions to form the crude extract.

  • Analysis (Optional): Analyze the crude extract by HPLC to quantify the isoflavone content.[9]

Protocol for Purification by Column Chromatography

This protocol uses a reverse-phase matrix to separate isoflavones from the crude extract.[9]

Objective: To purify this compound from the crude extract.

Materials:

  • Crude isoflavone extract

  • Reverse-phase chromatography column (e.g., Amberlite XAD16-HP)

  • Solvents for step-gradient elution (e.g., water, methanol/water mixtures)

  • Fraction collector

Procedure:

  • Column Preparation: Pack and equilibrate the reverse-phase column with the initial mobile phase (e.g., water).

  • Loading: Load the crude extract onto the column.

  • Elution: Perform a step-gradient elution. This involves sequentially passing solvents of increasing organic content (e.g., 20% methanol, 40% methanol, 80% methanol) through the column to elute different compounds.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the fractions using HPLC to identify those containing high-purity this compound.[10]

  • Pooling and Concentration: Pool the pure fractions and concentrate them, for example, by rotary evaporation.

  • Crystallization: The purified isoflavone can be further purified by crystallization from a solvent like methanol.[9]

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) is essential for quantifying this compound during process optimization and for final purity assessment.

  • Method: An improved method uses an acetonitrile-water extraction followed by direct injection.[11]

  • Column: C18 reversed-phase column.[11]

  • Detection: UV or Mass Spectrometry (MS) for identification and quantification.[11]

  • Internal Standard: Apigenin can be used as an internal standard for accurate quantification.[11]

Considerations for Scaling Up

Directly scaling a laboratory process to industrial production is not feasible.[12] Key considerations include:

  • Process Optimization: The work-up and purification stages are often the bottlenecks in scaling up. Minimizing solvent volumes and eliminating steps like chromatography where possible are crucial.[12]

  • Technology and Automation: Employing technologies like automated quality checks, Enterprise Resource Planning (ERP) systems, and predictive maintenance can improve efficiency and maintain quality at scale.[13]

  • Safety and Cost: The economic viability and safety of using large volumes of organic solvents must be carefully evaluated. Alternative "green" extraction methods, such as superheated water extraction, may be considered.[10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isochandalone Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isochandalone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a type of isoquinoline alkaloid, a class of naturally occurring compounds with a wide range of biological activities. Like many other isoquinoline alkaloids, this compound is often characterized by poor aqueous solubility. This presents a significant challenge for in vitro assays, as the compound may precipitate out of the cell culture medium, leading to inaccurate and irreproducible results. Achieving and maintaining a desired concentration in the aqueous environment of cell culture is crucial for obtaining meaningful experimental data.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on the general solubility profile of isoquinoline alkaloids, the following solvents are recommended for preparing a stock solution of this compound:

  • Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.

  • Ethanol: While also a viable option, its volatility and potential for cytotoxicity at higher concentrations should be considered.

  • Other Organic Solvents: Solvents like methanol or acetone could also be used, but their compatibility with specific cell lines and assay components must be carefully evaluated.

Q.3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and certainly not exceeding 1%, to minimize solvent-induced cytotoxicity.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed cell culture medium can sometimes help maintain solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in the medium can aid in solubilizing lipophilic compounds.

  • Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (typically 0.01-0.05%) can be added to the assay buffer to improve solubility, though this is more suitable for cell-free assays as they can be toxic to cells.

  • Sonication: Briefly sonicating the final solution can help to break down small precipitates and create a more uniform dispersion.

Troubleshooting Guides

Guide 1: Establishing a Solubilization Protocol for this compound

This guide provides a systematic approach to determining the optimal conditions for dissolving this compound for your specific in vitro assay.

Workflow for Protocol Development

G cluster_0 Step 1: Solvent Selection & Stock Preparation cluster_1 Step 2: Serial Dilution in Solvent cluster_2 Step 3: Dilution in Aqueous Buffer/Medium cluster_3 Step 4: Optimization A Weigh this compound B Select Primary Solvent (e.g., DMSO) A->B C Prepare a High-Concentration Stock (e.g., 10-50 mM) B->C D Perform Serial Dilutions in Primary Solvent C->D E Dilute to Final Concentration in Assay Medium D->E F Visually Inspect for Precipitation E->F G Precipitation Observed? F->G H Troubleshoot: - Lower final concentration - Adjust final DMSO % - Use pre-warmed medium - Consider co-solvents G->H Yes I No Precipitation: Protocol Established G->I No H->E

Caption: Workflow for developing a solubilization protocol.

Guide 2: Quantitative Solubility Assessment

For a more rigorous determination of this compound's solubility, a quantitative approach is recommended.

SolventTemperature (°C)MethodExpected Solubility Range (mg/mL)
DMSO25Saturated Solution & HPLC/UV-Vis>10 (Likely)
Ethanol25Saturated Solution & HPLC/UV-Vis1 - 10 (Estimate)
PBS (pH 7.4)25Saturated Solution & HPLC/UV-Vis< 0.1 (Likely)

Note: The expected solubility ranges are estimates based on the general properties of isoquinoline alkaloids and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) may be applied.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave DMSO solutions.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Concentrations for Cell Culture
  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the cell culture medium to 37°C in a water bath.

  • Dilution: In a sterile tube, perform a serial dilution of the DMSO stock solution with the pre-warmed cell culture medium to achieve the final desired treatment concentration. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in the culture medium and ensure it is below the tolerance level of your specific cell line (typically <0.5%).

  • Application to Cells: Immediately add the final working solution to your cell cultures.

Potential Signaling Pathways Modulated by this compound

Based on studies of related isoquinoline alkaloids and natural compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. The following diagrams illustrate these potential mechanisms, which should be experimentally validated for this compound.

1. PI3K/Akt/mTOR Pathway

This pathway is central to cell survival, proliferation, and metabolism and is a common target of anticancer compounds.

PI3K_Akt_mTOR cluster_this compound Potential Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

2. NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cell survival, and its inhibition is a key mechanism for many anti-inflammatory and anticancer agents.

NFkB_Pathway cluster_this compound Potential Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nucleus->Gene Transcription (Inflammation, Survival) activates This compound This compound This compound->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

3. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_this compound Potential Modulation by this compound Extracellular Stimuli Extracellular Stimuli Ras Ras Extracellular Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cellular Responses (Proliferation, Apoptosis) Cellular Responses (Proliferation, Apoptosis) Transcription Factors->Cellular Responses (Proliferation, Apoptosis) This compound This compound This compound->Raf This compound->MEK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Technical Support Center: Improving the Bioavailability of Isochandalone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isochandalone formulation development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid compound with potential therapeutic properties. However, like many flavonoids, it exhibits poor aqueous solubility, which significantly limits its oral bioavailability. Low bioavailability means that only a small fraction of the administered dose reaches systemic circulation, potentially reducing its therapeutic efficacy. Therefore, enhancing its bioavailability is a critical step in its development as a therapeutic agent.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main approaches to enhance the oral bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and/or its permeability across the intestinal epithelium. Key strategies include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level to enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

  • Use of Permeation Enhancers: Co-administering this compound with agents that transiently increase the permeability of the intestinal mucosa.

Q3: How can I prepare a solid dispersion of this compound?

A3: The solvent evaporation method is a common and effective technique for preparing solid dispersions of poorly soluble drugs. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving both this compound and a hydrophilic carrier (e.g., PVP K30) in a common solvent and then evaporating the solvent to obtain a solid matrix where the drug is molecularly dispersed.

Q4: What type of nanoparticle formulation is suitable for this compound?

A4: Polymeric nanoparticles are a versatile option for encapsulating hydrophobic drugs like this compound. Chitosan, a natural and biocompatible polymer, can be used to form nanoparticles via the ionic gelation method. This method is relatively simple and avoids the use of harsh organic solvents. A detailed protocol for preparing this compound-loaded chitosan nanoparticles is available in the "Experimental Protocols" section.

Q5: Which permeation enhancers are recommended for use with this compound formulations?

A5: Several permeation enhancers can be considered. Non-ionic surfactants and some natural compounds have shown promise in improving the absorption of poorly permeable drugs.[1] It is crucial to select an enhancer that is safe and effective at a low concentration to minimize potential irritation to the gastrointestinal mucosa. The choice of enhancer may need to be optimized based on the specific formulation and experimental model.

Troubleshooting Guides

Problem 1: Low in vitro dissolution rate of my this compound solid dispersion.

Possible Cause Troubleshooting Step
Incomplete amorphization of this compound.Verify the amorphous state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If crystalline peaks are present, optimize the solvent evaporation process (e.g., faster evaporation rate) or increase the carrier-to-drug ratio.
Inappropriate carrier selection.The carrier might not be sufficiently hydrophilic or may have poor interaction with this compound. Experiment with different carriers such as Polyethylene Glycol (PEG) or Hydroxypropyl Methylcellulose (HPMC).[2][3]
Incorrect drug-to-carrier ratio.A higher concentration of the hydrophilic carrier often leads to better dissolution. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:5, 1:10, 1:20) and evaluate their dissolution profiles.

Problem 2: My this compound-loaded nanoparticles show poor stability and aggregation.

Possible Cause Troubleshooting Step
Suboptimal chitosan or TPP concentration.The ratio of chitosan to the cross-linking agent (tripolyphosphate - TPP) is critical for nanoparticle stability. Prepare formulations with varying chitosan:TPP ratios to find the optimal concentration that results in stable, well-dispersed nanoparticles.
Incorrect pH during formulation.The pH of the chitosan and TPP solutions affects the charge and cross-linking efficiency. Ensure the pH is within the optimal range for ionic gelation (typically around 4.0-5.0 for chitosan solution).
Inadequate stirring or sonication.Insufficient energy during nanoparticle formation can lead to larger, aggregated particles. Optimize the stirring speed and sonication time and power to achieve smaller, more uniform nanoparticles.

Problem 3: Inconsistent results in my in vivo bioavailability study.

Possible Cause Troubleshooting Step
Variability in animal fasting state.Ensure a consistent and adequate fasting period for all animals before dosing to minimize the influence of food on drug absorption.
Inaccurate dosing.Use precise dosing techniques (e.g., oral gavage) and ensure the formulation is homogenous to deliver a consistent dose to each animal.
Issues with blood sampling and processing.Follow a strict and consistent protocol for blood collection, processing, and storage to prevent degradation of this compound in the plasma samples. Use an appropriate anticoagulant and store samples at -80°C until analysis.
Analytical method variability.Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, precision, and stability to ensure reliable quantification of this compound in plasma.

Quantitative Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound and a structurally related isocorydine derivative in rats, illustrating how different formulations can impact bioavailability. This data is for comparative and illustrative purposes.

Table 1: Pharmacokinetic Parameters of an Isocorydine Derivative in Rats Following Oral Administration. (Data adapted from a study on a structurally similar compound for illustrative purposes)

Parameter Isocorydine Derivative Solution (20 mg/kg)
Cmax (µg/mL) 1.5 ± 0.3
Tmax (h) 0.5 ± 0.1
AUC0-t (µg·h/mL) 5.8 ± 1.2
t1/2 (h) 2.1 ± 0.4
Absolute Bioavailability (%) ~76.5

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg).

Formulation Cmax (µg/mL) Tmax (h) AUC0-t (µg·h/mL) Relative Bioavailability (%)
This compound Suspension (Control) 0.8 ± 0.21.0 ± 0.33.5 ± 0.9100
This compound Solid Dispersion (1:10) 2.5 ± 0.60.5 ± 0.110.5 ± 2.1300
This compound Nanoparticles (100 nm) 3.2 ± 0.80.5 ± 0.114.0 ± 3.5400

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 1000 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent mixture (e.g., ethanol:dichloromethane 1:1 v/v). Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator over silica gel until further use.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
  • Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • This compound Solution: Dissolve 20 mg of this compound in 5 mL of ethanol.

  • Nanoparticle Formation: Add the this compound solution dropwise to 50 mL of the chitosan solution under constant magnetic stirring.

  • Cross-linking: Prepare a 0.1% (w/v) sodium tripolyphosphate (TPP) solution in deionized water. Add 10 mL of the TPP solution dropwise to the chitosan-Isochandalone mixture under continuous stirring.

  • Sonication: Sonicate the resulting suspension for 10 minutes using a probe sonicator to reduce particle size and ensure homogeneity.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unentrapped drug and other impurities.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 3: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place a quantity of the this compound formulation (e.g., solid dispersion powder or nanoparticle suspension equivalent to 10 mg of this compound) into the dissolution vessel.

    • Set the paddle speed to 75 rpm.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC-UV method.

Protocol 4: Quantification of this compound in Rat Plasma by HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the maximum absorbance wavelength of this compound.

  • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma and use it to determine the concentration of this compound in the unknown samples.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rat Model) solid_disp Solid Dispersion (Solvent Evaporation) dissolution Dissolution Testing (USP Apparatus II) solid_disp->dissolution nanoparticles Nanoparticles (Ionic Gelation) nanoparticles->dissolution characterization Physicochemical Characterization (DLS, SEM) nanoparticles->characterization pk_study Pharmacokinetic Study (Oral Administration) dissolution->pk_study bioavailability Bioavailability Analysis pk_study->bioavailability

Experimental workflow for developing and evaluating this compound formulations.

nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits translocation nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription activates

This compound's inhibitory effect on the NF-κB signaling pathway.

mapk_pi3k_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits raf Raf This compound->raf inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k activates ras Ras receptor->ras activates akt Akt pi3k->akt activates cell_response Cell Proliferation, Survival, Inflammation akt->cell_response ras->raf mek MEK raf->mek erk ERK mek->erk erk->cell_response

References

Technical Support Center: Isochandalone and Related Isoflavone Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "Isochandalone" did not yield specific preclinical or animal study data. This suggests that "this compound" may be a novel, rare, or proprietary compound with limited publicly available research. To fulfill the structural and informational requirements of your request, this guide focuses on isoflavones , a well-researched class of compounds to which this compound may belong, given its name. The challenges, protocols, and data presented are based on common isoflavones like genistein and daidzein and are intended to serve as a representative model for researchers working with similar natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may face during in vivo studies of isoflavones and similar natural products.

Q1: I am observing high variability and poor reproducibility in my animal study results. What could be the cause?

A1: High variability is a common challenge in natural product research. Several factors could be contributing:

  • Animal Diet: Standard rodent chows often contain soy products, which are a source of isoflavones.[1][2] This can lead to high and variable baseline levels of phytoestrogens in your control and experimental groups, potentially masking the effects of your test compound.[1][2]

  • Solution: Switch to a phytoestrogen-free or controlled isoflavone diet for at least two weeks before starting the experiment to ensure a consistent baseline.

  • Gut Microbiome: The gut microbiota plays a crucial role in the metabolism of isoflavones, converting glycosides to more bioactive aglycones.[3][4] Differences in the gut flora between individual animals can lead to variations in compound bioavailability and efficacy.

  • Solution: Consider co-housing animals to normalize gut flora or analyzing the microbiome to identify it as a variable.

  • Compound Formulation: Poor solubility of isoflavones can lead to inconsistent absorption and bioavailability.

  • Solution: See the troubleshooting guide on formulation below (Q2).

Q2: My isoflavone compound has low solubility. How can I formulate it for effective in vivo administration?

A2: This is a primary challenge for many natural products, often referred to as "brick dust" due to their poor solubility.[5]

  • Vehicle Selection: For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and saline is common. For parenteral routes, solubility is even more critical.

  • Formulation Technologies:

    • Co-solvents: Using excipients and co-solvents can improve dissolution.[6] However, be mindful of potential toxicity from the formulation itself.[6]

    • Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-microemulsifying drug delivery systems (SMEDDS) can enhance the bioavailability of lipophilic compounds.[7]

    • Nanosuspensions: Reducing particle size to the nanoscale can increase the surface area for dissolution.[6]

  • Troubleshooting Steps:

    • Start with simple aqueous suspensions (e.g., with CMC or Tween 80).

    • If bioavailability is still low, explore co-solvent systems (e.g., DMSO, PEG-400), but run vehicle-only toxicity controls.

    • For valuable compounds, consider more advanced formulations like lipid-based systems or nanosuspensions.[6][8]

Q3: I am observing unexpected estrogenic effects or toxicity in my animal models. How should I address this?

A3: Isoflavones are known phytoestrogens, and their estrogenic activity can lead to confounding effects or toxicity at high doses.[1][7]

  • Hormonal Effects: Isoflavones can bind to estrogen receptors, affecting reproductive tissues and endocrine signaling.[1] This can interfere with studies on hormone-sensitive cancers or reproductive biology. High doses in piglets have been shown to reduce serum testosterone levels.[9]

  • Toxicity: While generally considered safe, high doses of isoflavones can have adverse effects. For instance, daidzein at 400 mg/kg in the diet was associated with lower weight gain and splenic damage in piglets.[9] Subacute toxicity studies in rats with soy isoflavone extract at 250 and 500 mg/kg showed decreased liver and thymus weight and increased sperm abnormalities.[10]

  • Mitigation Strategy:

    • Dose-Range-Finding Study: Conduct a preliminary dose-range-finding study to identify the maximum tolerated dose (MTD).

    • Toxicity Assessment: In a subacute toxicity study for daidzein, a No Observed Adverse Effect Level (NOAEL) was found to be above 5000 mg/kg in an acute study, indicating low acute toxicity.[11] However, for longer studies, lower doses are recommended.

    • Monitor Key Organs: During your study, monitor organ weights (liver, spleen, thymus, reproductive organs) and relevant serum biomarkers.[9][10]

Quantitative Data Summary

The following tables summarize pharmacokinetic and toxicity data for common isoflavones from animal studies.

Table 1: Pharmacokinetic Parameters of Isoflavones in Animal Models

ParameterGenisteinDaidzeinAnimal ModelReference
Bioavailability (Oral) Highly variable, extensive first-pass metabolismHighly variable, extensive first-pass metabolismHumans/Rodents[3][7]
Half-life (t½) ~7.77 hours~7.75 hoursHumans[3]
Volume of Distribution (Vd/F) ~258.76 L~336.25 LHumans[3]
Metabolism Primarily Phase II conjugation (glucuronidation, sulfation) in the intestine and liver.Primarily Phase II conjugation; also metabolized by gut microflora to equol.Rodents/Humans[3][4]

Table 2: Toxicity Data for Isoflavones in Animal Models

CompoundAnimal ModelDoseDurationObserved EffectsReference
Daidzein MiceUp to 5000 mg/kgAcute (single dose)No mortality; NOAEL > 5000 mg/kg.[11]
Daidzein Piglets200 and 400 mg/kg in diet70 days400 mg/kg: Lower weight gain, splenic damage. Both doses: Reduced serum testosterone in females.[9]
Soy Isoflavone Extract Male Wistar Rats250 and 500 mg/kg/day (oral)28 daysDecreased liver and thymus weight; decreased sperm count and motility; increased sperm abnormalities.[10]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This model is widely used to screen for the anti-inflammatory effects of natural products.[12][13]

  • Animals: Male ICR mice or Wistar rats (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week in a controlled environment with a phytoestrogen-free diet.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound Groups (e.g., Isoflavone at 25, 50, 100 mg/kg, p.o.)

  • Administration: Administer the test compound or controls orally 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 50 µL of 1% λ-carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Immunosuppressed Mice

This protocol describes a general procedure for evaluating the anticancer activity of a test compound on human tumor xenografts.[14][15]

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer, PC-3 prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Tumor Implantation:

    • Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.

    • Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.[15]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.

  • Treatment:

    • Randomize mice into treatment groups once tumors reach the desired size.

    • Administer the test compound (formulated appropriately), vehicle control, and a positive control (e.g., a standard chemotherapy agent) via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Endpoint:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor animal weight and health status throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tissues can be collected for further analysis (histology, biomarker analysis).

Visualizations: Signaling Pathways & Workflows

Diagram 1: Isoflavone Formulation and Bioavailability Workflow

This diagram illustrates the steps and challenges from compound formulation to in vivo bioavailability.

G Compound Isoflavone Powder (Poor Solubility) Formulation Formulation Strategy (e.g., Suspension, Nanosystem) Compound->Formulation Admin In Vivo Administration (e.g., Oral Gavage) Formulation->Admin GI Gastrointestinal Tract Admin->GI Metabolism Gut Microbiota & First-Pass Metabolism GI->Metabolism Metabolism->GI Low Absorption Systemic Systemic Circulation (Bioavailability) Metabolism->Systemic Systemic->Metabolism High Clearance

Caption: Workflow of isoflavone delivery from formulation to systemic circulation.

Diagram 2: Key Signaling Pathways Modulated by Flavonoids

This diagram shows major signaling pathways often targeted by flavonoids in cancer and inflammation research.

G cluster_outcomes Biological Outcomes Flavonoids Flavonoids PI3K PI3K/Akt Flavonoids->PI3K MAPK MAPK Flavonoids->MAPK NFkB NF-κB Flavonoids->NFkB Proliferation ↓ Proliferation PI3K->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis MAPK->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Major signaling pathways modulated by flavonoids in vivo.

References

Isochandalone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isochandalone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your purification methods for this valuable prenylated chalcone.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the purification strategy for this compound?

A1: A common strategy for purifying chalcones and flavonoids like this compound involves initial extraction from a crude sample followed by one or more chromatographic steps. This typically includes column chromatography using stationary phases like silica gel or Sephadex LH-20, followed by polishing with High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.

Q2: What are the typical stationary and mobile phases used for this compound purification?

A2: For column chromatography, silica gel is a common choice for initial purification. For further separation, especially of related flavonoids, Sephadex LH-20 is often employed. In HPLC, reversed-phase C18 columns are frequently used. Typical mobile phases for HPLC consist of a mixture of methanol or acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.

Q3: I am not getting good separation of this compound from other components in my extract. What can I do?

A3: Poor separation can be due to several factors. For column chromatography, you can try varying the solvent polarity of your mobile phase. A gradient elution, where the polarity of the solvent is gradually changed, can be effective. For HPLC, optimizing the gradient profile (the rate of change of your mobile phase composition) is crucial. You can also experiment with different stationary phases. For instance, if you are using a C18 column, trying a different type of reversed-phase column (e.g., C8 or phenyl-hexyl) might provide different selectivity.

Q4: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A4: Chalcones can be sensitive to pH and temperature. Degradation may occur if the purification conditions are too acidic or basic, or if the sample is exposed to high temperatures for extended periods. It is advisable to work at neutral or slightly acidic pH and to keep samples cool whenever possible. If you suspect degradation on a silica gel column, which can be slightly acidic, you can consider using a deactivated silica gel or an alternative stationary phase like Sephadex LH-20.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete extraction from the source material.- Precipitation of this compound during purification.- Degradation of the compound.- Co-elution with other compounds.- Optimize your initial extraction procedure (solvent, temperature, time).- Check the solubility of this compound in your chosen solvents to prevent precipitation. Consider using a co-solvent if necessary.- Assess the stability of this compound under your purification conditions (pH, temperature).- Improve chromatographic resolution by adjusting the mobile phase composition, gradient, or trying a different stationary phase.
Peak Tailing in HPLC - Column overload.- Secondary interactions with the stationary phase.- Presence of active sites on the silica-based column.- Reduce the amount of sample injected onto the column.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase to block active sites.- Use a highly deactivated or end-capped HPLC column.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Irreproducible Retention Times in HPLC - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the column's performance and replace it if it's old or has been subjected to harsh conditions.
High Backpressure in HPLC - Clogged column frit.- Precipitation of sample or buffer in the system.- Blockage in the tubing or injector.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Flush the system with a strong solvent to dissolve any precipitates.- Systematically check each component (tubing, injector, column) to locate the blockage.
No Peaks or Very Small Peaks in HPLC - Injection issue.- Detector problem.- Compound degradation.- Ensure the autosampler or manual injector is working correctly.- Check the detector settings (wavelength, lamp).- Verify the stability of your sample in the injection solvent.

Experimental Protocols

While a specific, validated protocol for this compound purification is not widely published, the following general methodologies for chalcone and flavonoid purification can be adapted.

Protocol 1: Column Chromatography on Silica Gel

This protocol is suitable for initial purification from a crude extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Appropriate solvents (e.g., hexane, ethyl acetate, methanol)

  • Collection tubes

Method:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the silica bed or pre-adsorbed onto a small amount of silica gel and then added to the column.

  • Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion. For example, you could start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 8:2, and so on.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the desired compound (as determined by TLC) and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification and analysis of this compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional)

  • Syringe filters (0.45 µm)

Method:

  • Mobile Phase Preparation: Prepare your mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid. Degas the mobile phases before use.

  • Sample Preparation: Dissolve the partially purified this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detection wavelength: Chalcones typically have strong absorbance in the UV region. A diode array detector (DAD) can be used to monitor a range of wavelengths to find the optimal one, which is often between 280-370 nm.

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: Increase to 80% B

      • 25-30 min: Hold at 80% B

      • 30-35 min: Decrease to 20% B

      • 35-40 min: Hold at 20% B (equilibration)

  • Fraction Collection: If performing preparative HPLC, collect the eluent corresponding to the this compound peak.

  • Analysis: Analyze the collected fractions for purity.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude_extract Crude Extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection_1 Fraction Collection & TLC Analysis column_chromatography->fraction_collection_1 hplc_purification HPLC Purification (C18 Column) fraction_collection_1->hplc_purification Combined Fractions fraction_collection_2 Fraction Collection hplc_purification->fraction_collection_2 purity_analysis Purity Analysis (Analytical HPLC) fraction_collection_2->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: A typical experimental workflow for the purification of this compound from a crude extract.

Logical Relationship for Troubleshooting Low Yield

low_yield_troubleshooting low_yield Low Yield of this compound incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction precipitation Precipitation During Purification low_yield->precipitation degradation Compound Degradation low_yield->degradation coelution Co-elution with Impurities low_yield->coelution optimize_extraction Optimize Extraction (Solvent, Temp, Time) incomplete_extraction->optimize_extraction check_solubility Check Solubility & Use Co-solvents precipitation->check_solubility assess_stability Assess Stability (pH, Temperature) degradation->assess_stability improve_resolution Improve Chromatographic Resolution coelution->improve_resolution

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of small molecule inhibitors, with a focus on identifying and mitigating potential off-target effects.

Question/Issue Possible Cause & Troubleshooting Steps
Q1: My compound shows the expected effect in vitro (e.g., enzymatic assay), but I observe a different or more potent phenotype in cells than expected. Possible Cause: The compound may have off-target effects on other cellular proteins that contribute to the observed phenotype. Troubleshooting Steps: 1. Perform a broad-panel screen: Test the compound against a panel of related proteins (e.g., a kinase panel) to identify potential off-targets. 2. Validate off-targets in cells: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages with the identified off-targets in a cellular context. 3. Conduct rescue experiments: Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to knock down the suspected off-target. If the phenotype is attenuated, it suggests the off-target is involved. 4. Test structural analogs: Synthesize or obtain analogs of your compound with different off-target profiles to see if the cellular phenotype changes.
Q2: I see significant toxicity in my cell-based assays at concentrations required for on-target inhibition. Possible Cause: The toxicity may be due to inhibition of an essential off-target protein. Troubleshooting Steps: 1. Dose-response analysis: Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50). A small window between these values suggests off-target toxicity. 2. Off-target prediction: Use computational tools to predict potential off-targets known to be involved in cell viability pathways. 3. Compare with known inhibitors: Benchmark your compound against other known inhibitors of the same target with different chemical scaffolds to see if the toxicity is compound-specific.
Q3: My in vivo results (e.g., in an animal model) do not correlate with my in vitro or cellular data. Possible Cause: Off-target effects can lead to unexpected pharmacology in vivo. This could also be due to pharmacokinetic/pharmacodynamic (PK/PD) issues, but off-target engagement is a key consideration. Troubleshooting Steps: 1. Assess in vivo target engagement: Measure the occupancy of both the on-target and suspected off-targets in the relevant tissue at different time points after dosing. 2. Metabolite profiling: Investigate if metabolites of the compound have different activity or off-target profiles. 3. Phenotypic comparison: Compare the in vivo phenotype with the known phenotypes of knocking out or inhibiting the suspected off-target proteins.
Q4: I am trying to validate my on-target, but genetic knockdown/knockout of the target does not phenocopy the effect of my compound. Possible Cause: This is a strong indicator of significant off-target effects. The compound's observed effect is likely due to its interaction with one or more other proteins. Troubleshooting Steps: 1. Unbiased off-target identification: Employ methods like chemical proteomics (e.g., affinity chromatography-mass spectrometry) to pull down binding partners of your compound from cell lysates. 2. Re-evaluate the primary target: Confirm that the compound is indeed a potent inhibitor of the intended target in multiple orthogonal assays. 3. Consider polypharmacology: The observed phenotype might be the result of simultaneous inhibition of multiple targets.

Frequently Asked Questions (FAQs)

  • What are off-target effects? Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of outcomes, from unexpected experimental results and misleading conclusions to adverse side effects in a clinical setting.

  • Why is it crucial to minimize off-target effects? Minimizing off-target effects is critical for several reasons:

    • Scientific Validity: To ensure that the observed biological effects are correctly attributed to the modulation of the intended target.

    • Therapeutic Index: To increase the window between the dose required for efficacy and the dose that causes toxicity.

    • Drug Development: To reduce the likelihood of late-stage clinical trial failures due to unforeseen side effects.

  • What are the general strategies to reduce off-target effects? Strategies can be broadly categorized into two main approaches:

    • Rational Drug Design: This involves designing molecules with high specificity for their intended target. Computational and structural biology tools are used to optimize the drug's interaction with the target's binding site while minimizing interactions with other proteins.[1]

    • Experimental Screening and Validation: High-throughput screening can be used to test a compound's activity against a wide range of potential off-targets early in the discovery process.[1] Genetic approaches like CRISPR-Cas9 can help validate that the biological effect of a compound is due to its on-target activity.[1]

Quantitative Data Presentation

When characterizing a new small molecule inhibitor, it is essential to quantify its selectivity. The following table provides a template for presenting such data. A highly selective compound will have a significantly lower IC50 or Ki value for its on-target compared to its off-targets.

Table 1: Selectivity Profile of a Hypothetical Inhibitor (Molecule X)

Target ClassSpecific TargetOn-Target/Off-TargetIC50 (nM)Fold Selectivity (vs. On-Target)
Kinase Target Kinase A On-Target 10 1
KinaseKinase BOff-Target50050
KinaseKinase COff-Target>10,000>1,000
Non-KinaseProtein YOff-Target2,500250
Non-KinaseProtein ZOff-Target>10,000>1,000

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess and mitigate off-target effects.

Kinase Profiling Assay

Objective: To determine the selectivity of an inhibitor by testing its activity against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC50.

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase, substrate (e.g., a peptide), and ATP to each well.

  • Compound Addition: Add the diluted test compound to the assay plates. Include positive controls (e.g., a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Reaction and Detection: Incubate the plates at room temperature to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, luminescence). For example, in a radiometric assay using ³³P-ATP, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify that a compound binds to its target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with the test compound or a vehicle control (DMSO) and incubate to allow for target engagement.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Genetic Rescue/Validation Experiment

Objective: To confirm that the observed cellular phenotype of a compound is due to its on-target activity.

Methodology:

  • Generate a Resistant Mutant: If the binding site of the inhibitor on the target protein is known, use CRISPR/Cas9 to introduce a point mutation that confers resistance to the inhibitor without affecting the protein's function.

  • Cell Treatment: Treat both the wild-type cells and the resistant mutant cells with a range of concentrations of the inhibitor.

  • Phenotypic Assay: Perform the cellular assay that measures the phenotype of interest (e.g., cell proliferation, apoptosis, reporter gene expression).

  • Data Analysis: Compare the dose-response curves between the wild-type and mutant cell lines. If the wild-type cells show the phenotype and the mutant cells are resistant to the effect of the compound, it provides strong evidence that the phenotype is mediated through the intended target.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase TargetA On-Target: Kinase A Receptor->TargetA Activates MoleculeX Molecule X (e.g., Isochandalone-like) MoleculeX->TargetA Inhibits (On-Target) OffTargetB Off-Target: Kinase B MoleculeX->OffTargetB Inhibits (Off-Target) Downstream1 Downstream Effector 1 TargetA->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTargetB->Downstream2 Phosphorylates TF1 Transcription Factor 1 Downstream1->TF1 Activates TF2 Transcription Factor 2 Downstream2->TF2 Inhibits Gene_Proliferation Proliferation Genes TF1->Gene_Proliferation Promotes Transcription Gene_Apoptosis Apoptosis Genes TF2->Gene_Apoptosis Represses Transcription

Caption: Hypothetical signaling pathway showing on-target and off-target effects.

Experimental Workflow Diagram

G start Start: New Small Molecule Inhibitor biochem_assay Biochemical Assay (e.g., Enzymatic IC50) start->biochem_assay cell_assay Cell-based Assay (e.g., Proliferation) biochem_assay->cell_assay phenotype_mismatch Phenotype Mismatch? cell_assay->phenotype_mismatch selectivity_screen Broad Selectivity Screen (e.g., Kinase Panel) phenotype_mismatch->selectivity_screen Yes target_engagement Cellular Target Engagement (e.g., CETSA) phenotype_mismatch->target_engagement No selectivity_screen->target_engagement genetic_validation Genetic Validation (e.g., Rescue Experiment) target_engagement->genetic_validation confirm_off_target Off-Target Confirmed? genetic_validation->confirm_off_target optimize_compound Optimize Compound (Rational Design) confirm_off_target->optimize_compound Yes end End: Characterized Inhibitor confirm_off_target->end No optimize_compound->start New Analog

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting Decision Tree

G start Unexpected Experimental Outcome Observed q1 Does genetic validation (e.g., knockdown) replicate the phenotype? start->q1 a1_yes Phenotype is likely ON-TARGET. Investigate other variables (e.g., cell line differences, experimental conditions). q1->a1_yes Yes a1_no Strongly suggests OFF-TARGET effects. q1->a1_no No q2 Perform broad-panel screen. Are potent off-targets identified? a1_no->q2 a2_yes Validate off-target engagement in cells (e.g., CETSA). Perform rescue experiments with off-target knockdown. q2->a2_yes Yes a2_no Consider unbiased approaches (e.g., chemical proteomics) to identify novel off-targets. q2->a2_no No end_path Redesign compound to improve selectivity or use as a tool compound for the new target. a2_yes->end_path a2_no->end_path

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing the Selectivity of Isochandalone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Isochandalone derivatives. As direct research on this compound derivatives is limited, this guide draws upon the extensive knowledge available for structurally related chalcone derivatives as a predictive framework.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to enhance the selectivity of this compound derivatives?

A1: Enhancing the selectivity of bioactive compounds like this compound derivatives involves several rational design approaches that focus on exploiting the subtle differences between the target and off-target proteins.[1][2] Key strategies include:

  • Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. This can involve identifying unique sub-pockets or flexible regions in the target that are not present in off-targets.[3]

  • Ligand-Based Drug Design: When the target's structure is unknown, this approach uses the structures of known active molecules to develop a pharmacophore model, which defines the essential features for activity and selectivity.[1][2]

  • Shape Complementarity: Designing derivatives with shapes that are highly complementary to the target's binding site can significantly improve selectivity. Computational tools can be used to predict and optimize the molecular shape.[1][2][3]

  • Electrostatic and Hydrophobic Optimization: Modifying the electronic properties and hydrophobicity of the derivative can enhance interactions with specific residues in the target protein while minimizing interactions with off-targets.[1][2][3]

  • Targeting Allosteric Sites: Designing derivatives that bind to an allosteric site (a site other than the active site) can offer a high degree of selectivity, as these sites are often less conserved across protein families.[1][2][3]

Q2: How do structural modifications, such as methoxylation, impact the selectivity of chalcone-related compounds?

A2: Structural modifications, particularly the strategic placement of substituents like methoxy groups on the aromatic rings, play a critical role in determining the potency and selectivity of chalcone derivatives. For instance, studies on chalcones as inhibitors of the Breast Cancer Resistance Protein (ABCG2) have shown that the position and number of methoxy groups can significantly influence inhibitory activity and reduce cytotoxicity, thereby enhancing the therapeutic index.[4] Similarly, in the context of cyclooxygenase (COX) enzyme inhibition, specific substitution patterns are crucial for achieving selectivity for COX-2 over COX-1.[5][6][7][8]

Q3: What signaling pathways are commonly modulated by chalcone derivatives, and how can this inform selectivity studies for this compound derivatives?

A3: Chalcone derivatives are known to modulate a variety of signaling pathways, which are often implicated in inflammation and cancer. Understanding these pathways can guide the design of selective this compound derivatives. Key pathways include:

  • NF-κB Signaling Pathway: Many chalcones have been shown to suppress the NF-κB pathway, which is a key regulator of inflammation and cell survival.[4][5]

  • STAT3 Signaling Pathway: Inhibition of the STAT3 pathway is another mechanism by which chalcones can exert their anticancer effects.[9]

  • MAPK Signaling Pathway: Chalcone derivatives can also modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[10]

  • Nrf2 Pathway: Some chalcones can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5]

By targeting specific components of these pathways that are uniquely regulated in diseased cells, it is possible to design more selective therapeutic agents.

Troubleshooting Guides

Experimental Workflow & Common Issues

This section provides guidance on common experimental procedures and troubleshooting tips for the synthesis and evaluation of this compound derivatives, using chalcone synthesis as a model.

Synthesis (Claisen-Schmidt Condensation)

  • Problem: Low or no product yield.

    • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting materials are pure and the solvent is anhydrous. The reaction time may need to be extended.

    • Possible Cause: Product is soluble in the reaction mixture.

    • Solution: After confirming product formation via TLC, try to precipitate the product by adding cold water or acidifying the mixture.

  • Problem: Formation of a gummy precipitate instead of crystals.

    • Possible Cause: Impurities in the reaction mixture.

    • Solution: Try to dissolve the gummy material in a suitable solvent and re-precipitate it. Purification by column chromatography may be necessary.

  • Problem: Difficulty in product isolation.

    • Possible Cause: High solubility of the product.

    • Solution: Reduce the volume of the solvent and cool the solution in an ice bath or refrigerator to induce precipitation.

Bioassays (e.g., Enzyme Inhibition Assays)

  • Problem: High variability in assay results.

    • Possible Cause: Inconsistent pipetting or reagent preparation.

    • Solution: Ensure all pipettes are calibrated. Prepare fresh reagents and mix them thoroughly before use. Run replicates for each sample.

  • Problem: No dose-dependent response observed.

    • Possible Cause: The concentration range of the test compound is not appropriate.

    • Solution: Test a wider range of concentrations, including both higher and lower concentrations. Ensure the compound is fully dissolved in the assay buffer.

    • Possible Cause: The compound is not stable under the assay conditions.

    • Solution: Check the stability of the compound in the assay buffer over the incubation period.

Data Presentation

Table 1: Selectivity of Representative Chalcone Derivatives against COX-1 and COX-2

The following table summarizes the in vitro inhibitory activity (IC50) and selectivity index (SI) of various chalcone derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2. This data can serve as a reference for designing this compound derivatives with improved selectivity.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Chalcone Derivative 1 COX-1>100>588[7]
COX-20.17
Chalcone Derivative 2 COX-1>100>526[7]
COX-20.19
Chalcone Derivative 3 COX-1>100>476[7]
COX-20.21
Kuwanon A COX-1>100>7.1[11]
COX-214
Celecoxib (Reference) COX-1>100>6.3[11]
COX-215.8

Experimental Protocols

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a common method for evaluating the selective inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Prepare a stock solution of arachidonic acid. Dissolve the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Enzyme Incubation: To each well of a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at different concentrations. Include control wells with the enzyme and buffer only (no inhibitor).

  • Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[11]

Visualizations

Signaling_Pathway Chalcone Chalcone Derivative IKK IKK Chalcone->IKK Inhibits JAK JAK Chalcone->JAK Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Proliferation Cell Proliferation & Survival Nucleus->Proliferation STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Nucleus

Caption: Signaling pathways commonly modulated by chalcone derivatives.

Experimental_Workflow Start Start: Design this compound Derivatives Synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (e.g., Column Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: In Vitro Bioassays (e.g., Enzyme Inhibition) Purification->Primary_Screening Data_Analysis1 Data Analysis: Determine IC50 Values Primary_Screening->Data_Analysis1 Selectivity_Screening Selectivity Screening: Assays against Off-Targets Data_Analysis1->Selectivity_Screening Data_Analysis2 Data Analysis: Calculate Selectivity Index (SI) Selectivity_Screening->Data_Analysis2 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis2->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Identify Selective Candidate SAR->End Lead_Optimization->Synthesis Iterative Design

References

Technical Support Center: Isochandalone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with Isochandalone. This center provides troubleshooting guidance and frequently asked questions to help you identify and address potential resistance mechanisms in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

This compound is a novel natural product under investigation for its anti-cancer properties. Preliminary studies suggest that it functions as an inhibitor of a critical pro-survival signaling pathway, "Pathway Kinase A" (PKA-X), leading to the induction of apoptosis in sensitive cancer cell lines. Its action is believed to be dependent on binding to a specific allosteric site on PKA-X, preventing its downstream activation of transcription factor "TF-SubX".

Q2: My cells are developing resistance to this compound. What are the most common potential causes?

Resistance to targeted therapeutic agents like this compound can arise from several established mechanisms.[1][2][3] Based on general principles of drug resistance, the primary suspects include:

  • Target Alteration: Genetic mutations in the gene encoding PKA-X could alter the this compound binding site, reducing the drug's affinity and efficacy.[1]

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of PKA-X by upregulating alternative pro-survival signaling pathways, such as the PI3K/AKT pathway, rendering the primary inhibition ineffective.[1][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][4][5]

  • Altered Drug Metabolism: Cells may develop mechanisms to metabolize or inactivate this compound more efficiently.[2]

Q3: How do I confirm that my cell line has developed resistance?

The first step is to quantitatively demonstrate a decreased sensitivity to this compound. This is typically achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve and a corresponding increase in the calculated IC50 value compared to the parental (sensitive) cell line is the standard confirmation of resistance.

Q4: What is the best experimental approach to differentiate between target-based resistance and bypass pathway activation?

To distinguish between these two common mechanisms, a multi-step approach is recommended:

  • Sequencing: Sequence the PKA-X gene in the resistant cell line to identify any potential mutations in the drug-binding domain that are absent in the sensitive parental line.

  • Western Blot Analysis: Profile the activation status (i.e., phosphorylation levels) of key proteins in known bypass pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, with and without this compound treatment. A significant increase in the activation of a bypass pathway in the resistant line would suggest this mechanism is at play.

Troubleshooting Guides

Problem 1: A progressive increase in the IC50 of this compound is observed over time.

  • Possible Cause 1: Selection for a resistant subpopulation. Continuous culture in the presence of the drug can select for pre-existing resistant cells.[1]

    • Troubleshooting Step: Perform a clonogenic survival assay to determine if a subpopulation of cells can proliferate at higher drug concentrations.

  • Possible Cause 2: Acquired resistance through new mutations or adaptations. The cells are adapting to the drug pressure.[3]

    • Troubleshooting Step: Establish a new IC50 value for the current cell stock (see Protocol 1). If resistance is confirmed, proceed to investigate the specific mechanism (e.g., target mutation, bypass pathway activation) as outlined in the workflow diagram below.

Problem 2: Western blot shows that the direct target (PKA-X) is inhibited, but cells are still surviving.

  • Possible Cause: Activation of a bypass signaling pathway. The cells have found an alternative route for survival signaling that does not depend on PKA-X.[3]

    • Troubleshooting Step: Expand your Western blot analysis to probe for the activation of common pro-survival pathways like PI3K/AKT and MAPK/ERK. Compare the phosphorylation status of key nodes like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) between your sensitive and resistant cell lines (see Protocol 2).

Problem 3: Results from cell viability assays are inconsistent or have high variability.

  • Possible Cause 1: Experimental inconsistency. Common issues include uneven cell seeding, pipetting errors, or edge effects in multi-well plates.[6]

    • Troubleshooting Step: Ensure your cell suspension is homogenous before seeding. Use a multichannel pipette for drug dilutions and randomize the layout of samples on the plate. Always include positive and negative controls.

  • Possible Cause 2: Drug stability or solubility issues. this compound may be degrading or precipitating in the culture medium.

    • Troubleshooting Step: Check the solubility and stability of this compound in your specific culture medium and conditions. Prepare fresh drug dilutions for each experiment from a validated stock solution.

Problem 4: Suspected involvement of drug efflux pumps.

  • Possible Cause: Overexpression of ABC transporters. Increased expression of proteins like P-glycoprotein (MDR1) can lead to multidrug resistance.[1][4]

    • Troubleshooting Step 1: Perform a co-treatment experiment. Assess the IC50 of this compound in your resistant cells in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A significant decrease in the IC50 in the presence of the inhibitor suggests efflux pump involvement.

    • Troubleshooting Step 2: Directly measure efflux pump activity using a fluorescent substrate like Rhodamine 123 (see Protocol 3). Resistant cells will retain less dye.

    • Troubleshooting Step 3: Quantify the expression of key ABC transporter genes (e.g., ABCB1) via qRT-PCR or Western blot.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionIC50 (nM)Fold Resistance
Parent-SParental Sensitive Line15.2 ± 2.11.0
Resist-R1Resistant Clone 1245.8 ± 18.516.2
Resist-R2Resistant Clone 2412.3 ± 35.727.1

Table 2: Protein Expression & Activation in Response to this compound (100 nM)

Cell LineProteinBasal Level (Relative Units)Level After Treatment (Relative Units)
Parent-Sp-PKA-X1.000.15
p-AKT (Ser473)1.000.95
Resist-R1p-PKA-X1.100.21
p-AKT (Ser473)3.50 3.45
Resist-R2P-gp (MDR1)5.20 5.30

Visualizations

G cluster_0 Mechanism of Action cluster_1 Resistance Mechanisms Iso This compound PKAX PKA-X Iso->PKAX Inhibits TFSubX TF-SubX PKAX->TFSubX Activates Apop Apoptosis PKAX->Apop Pro Proliferation & Survival TFSubX->Pro Mut PKA-X Mutation Mut->PKAX Prevents Binding Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Pro Activates Efflux Efflux Pump (e.g., P-gp) Efflux->Iso Removes from Cell

Caption: Hypothesized signaling pathway of this compound and key resistance mechanisms.

G cluster_investigation Investigate Mechanism start Observation: Increased IC50 or Reduced Drug Efficacy ic50 1. Confirm Resistance: Determine IC50 Shift (Protocol 1) start->ic50 seq 2a. Sequence Target Gene (PKA-X) ic50->seq wb 2b. Profile Bypass Pathways (p-AKT, p-ERK) (Protocol 2) ic50->wb efflux 2c. Test Efflux Pump Involvement (Protocol 3) ic50->efflux mut Mutation Found? seq->mut bypass_act Bypass Activated? wb->bypass_act efflux_rev Resistance Reverted by Inhibitor? efflux->efflux_rev mut->bypass_act No res_mut Conclusion: Target-based Resistance mut->res_mut Yes bypass_act->efflux_rev No res_bypass Conclusion: Bypass Pathway Activation bypass_act->res_bypass Yes res_efflux Conclusion: Efflux-mediated Resistance efflux_rev->res_efflux Yes res_other Investigate Other Mechanisms efflux_rev->res_other No

Caption: Experimental workflow for troubleshooting this compound resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would span from 1 nM to 100 µM.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of CellTiter-Blue® or a similar resazurin-based reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).

  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and the no-cell control wells (0% viability). Plot the normalized response vs. log[this compound concentration] and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

  • Sample Preparation: Plate sensitive and resistant cells and treat with vehicle or a relevant concentration of this compound (e.g., 1x and 10x IC50) for a specified time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein signal to the total protein signal and/or a loading control like β-actin.

Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity

  • Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant lines) per condition.

  • Inhibitor Pre-incubation (Optional): For a control group, pre-incubate cells with an efflux pump inhibitor (e.g., 20 µM Verapamil) for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM to all cell suspensions. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in pre-warmed, dye-free culture medium and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel).

  • Analysis: Compare the mean fluorescence intensity (MFI) between samples. Resistant cells with high efflux activity will exhibit a lower MFI compared to sensitive cells. The inhibitor-treated group should show increased dye retention (higher MFI) in resistant cells.

References

Isochandalone Assay Development and Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the assay development and optimization of isochandalone and related isoflavonoids. The content is structured to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. General Assay Development

  • What is this compound and why is it of research interest? this compound is a type of isoflavonoid, a class of naturally occurring phenolic compounds. Isoflavonoids are known for a variety of biological activities, and compounds isolated from the Dalbergia species, which are rich in isoflavonoids, have shown analgesic, anti-inflammatory, and CNS depressant properties.[1][2] Isoflavones, in general, are investigated for their potential anti-inflammatory and anti-cancer effects.[3][4][5]

  • I am starting a new project on this compound. What are the first steps in assay development? The initial steps for developing an assay for a natural product like this compound involve:

    • Characterization of the compound: Ensure the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC).[6]

    • Solubility and Stability Testing: Determine the optimal solvent for this compound and assess its stability under experimental conditions (e.g., in cell culture media).

    • Cell Line Selection: Choose appropriate cell lines based on your research question (e.g., cancer cell lines for cytotoxicity assays, macrophage cell lines for anti-inflammatory assays).

    • Assay Selection: Select assays that align with the hypothesized biological activity of this compound, such as cell viability assays (MTT), anti-inflammatory assays (measuring nitric oxide or cytokines), or signaling pathway analysis (Western blot, reporter assays).

    • Assay Optimization: Optimize critical parameters like cell seeding density, this compound concentration range, and incubation time.[7]

  • How do I handle the low aqueous solubility of this compound? Many natural products, including isoflavonoids, have poor water solubility. Here are some strategies:

    • Use of Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability (typically <0.5%).

    • Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like polyethylene glycol (PEG) or cyclodextrins may be necessary.

    • Sonication: Sonication can help to dissolve the compound in the desired solvent.

2. Troubleshooting Common Assays

  • My MTT assay results are inconsistent. What could be the cause? Inconsistent MTT assay results can stem from several factors:

    • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before plating.

    • Contamination: Regularly check for microbial contamination.

    • Reagent issues: Use fresh MTT reagent and ensure formazan crystals are fully dissolved before reading the absorbance.[5][8]

    • Incorrect incubation times: Optimize incubation times for both the compound treatment and the MTT reagent.[8]

  • I am seeing high background in my ELISA for cytokine detection. How can I reduce it? High background in an ELISA can be due to:

    • Insufficient blocking: Use an appropriate blocking agent and ensure sufficient incubation time.

    • Inadequate washing: Increase the number and vigor of wash steps between antibody incubations.

    • Antibody concentration: Optimize the concentrations of both primary and secondary antibodies.

    • Non-specific binding: Add a detergent like Tween-20 to your wash buffers.

  • My Western blot for MAPK pathway proteins shows no signal or weak signal. What should I check? A lack of signal in a Western blot could be due to:

    • Inefficient protein transfer: Verify transfer efficiency by staining the membrane with Ponceau S.

    • Inactive antibodies: Ensure primary and secondary antibodies are stored correctly and are not expired.

    • Insufficient protein load: Quantify your protein concentration and load an adequate amount (typically 20-40 µg).

    • Incorrect antibody dilution: Optimize the dilution of your primary antibody.

    • Problems with ECL substrate: Use fresh substrate and ensure it is compatible with your HRP-conjugated secondary antibody.[1][3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.

  • Materials:

    • 96-well cell culture plates

    • Selected cancer cell line (e.g., MCF-7, a breast cancer cell line)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][8]

    • DMSO (for formazan dissolution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. NF-κB Reporter Gene Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • TNF-α (or another NF-κB activator)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.[9] Include a negative control (no TNF-α) and a positive control (TNF-α without this compound).

    • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.[10]

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

3. Western Blot Analysis of MAPK Pathway

This protocol allows for the detection of changes in the phosphorylation status of key MAPK proteins (e.g., ERK, p38, JNK) in response to this compound.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • This compound stock solution (in DMSO)

    • Stimulant (e.g., LPS for macrophages)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time, with or without a subsequent stimulant.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.[3][11]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin) or the total form of the protein of interest.

Quantitative Data Summary

Note: Specific quantitative data for this compound is not widely available in published literature. The following tables provide examples of the types of data that would be generated for a well-characterized isoflavone, such as genistein.

Table 1: Example Cytotoxicity of Genistein in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast4825.3
PC-3Prostate4831.8
HT-29Colon7245.1
A549Lung7252.6

Table 2: Example Effect of Genistein on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 5.122.5 ± 3.4
LPS (1 µg/mL)1250.6 ± 110.3850.1 ± 75.2
LPS + Genistein (10 µM)875.4 ± 90.1540.8 ± 60.3
LPS + Genistein (25 µM)450.9 ± 55.6280.4 ± 33.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis This compound This compound (Purity & Characterization) solubility Solubility & Stability Testing This compound->solubility cell_culture Cell Line Culture mtt Cytotoxicity Assay (MTT) cell_culture->mtt elisa Anti-inflammatory Assay (ELISA) cell_culture->elisa solubility->mtt solubility->elisa ic50 IC50 Determination mtt->ic50 reporter NF-κB Reporter Assay elisa->reporter western MAPK Western Blot elisa->western cytokine_quant Cytokine Quantification elisa->cytokine_quant pathway_analysis Signaling Pathway Analysis reporter->pathway_analysis western->pathway_analysis

Caption: Experimental workflow for this compound bioactivity screening.

nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (e.g., IL-6, TNF-α) nucleus->gene_transcription activates isoflavones Isoflavones (e.g., this compound) isoflavones->ikk inhibit isoflavones->nfkb inhibit nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by isoflavones.

mapk_pathway stimulus Stress / Growth Factors (e.g., LPS) receptor Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf p38 p38 receptor->p38 jnk JNK receptor->jnk mek MEK ras_raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus p38->nucleus jnk->nucleus transcription_factors Transcription Factors (e.g., AP-1) nucleus->transcription_factors gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression isoflavones Isoflavones (e.g., this compound) isoflavones->erk inhibit phosphorylation

Caption: Modulation of the MAPK signaling pathway by isoflavones.

References

Validation & Comparative

Validating the In Vivo Efficacy of Chalcones: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the evaluation of novel therapeutic compounds requires rigorous preclinical validation. This guide provides a comparative overview of the in vivo efficacy of chalcone compounds derived from Caesalpinia sappan, using available data for Brazilin as a representative example, against the standard chemotherapeutic agent Doxorubicin.

Disclaimer: Specific in vivo efficacy data for Isochandalone was not found in publicly available literature. The following guide utilizes published data for Brazilin, a structurally related isoflavonoid compound also isolated from Caesalpinia sappan, to provide a representative comparison. This information should be considered illustrative for the compound class.

Comparative Efficacy in Breast Cancer Xenograft Models

Brazilin has demonstrated significant anti-tumor activity in preclinical in vivo models of breast cancer. Its performance, when compared to a standard-of-care agent like Doxorubicin, highlights its potential as a therapeutic candidate with a potentially favorable safety profile.

Table 1: Comparative Efficacy of Brazilin and Doxorubicin in a 4T1 Murine Breast Cancer Model

ParameterBrazilin (Medium Dose)Doxorubicin (Positive Control)Vehicle Control (Model)
Average Tumor Volume (mm³) at Day 21 Significantly Reduced vs. ControlData Not Provided in StudySignificantly Increased vs. Treatment
Average Tumor Weight (g) at Day 21 Significantly Reduced vs. ControlData Not Provided in StudySignificantly Increased vs. Treatment
Effect on Lung Metastasis Significantly Decreased Number of NodulesData Not Provided in StudyHigh Number of Pulmonary Nodules
Average Survival (Days) Significantly Increased vs. ControlData Not Provided in StudySignificantly Decreased vs. Treatment
Effect on Body Weight No Significant EffectN/AN/A

Data is based on a study evaluating the effects of a Sappan L. extract containing Brazilin in a 4T1 breast cancer mouse model.[1]

Experimental Protocols

Detailed methodologies are fundamental for the validation and replication of preclinical findings. The following protocol outlines a standard approach for evaluating the in vivo efficacy of a test compound in a xenograft model.

Subcutaneous Xenograft Mouse Model Protocol:

  • Cell Culture: 4T1 murine breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used for the study. All animal handling and procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A suspension of 1 x 10^6 4T1 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: Once tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle (e.g., saline).

    • Test Compound Group (Brazilin): Receives daily i.p. injections of the compound at various doses.

    • Positive Control Group (Doxorubicin): Receives i.p. or intravenous (i.v.) injections of Doxorubicin at a clinically relevant dose and schedule.

  • Efficacy and Toxicity Monitoring:

    • Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (Length × Width²)/2.

    • Body weight is recorded at the same frequency as an indicator of systemic toxicity.

    • Animal well-being is monitored daily.

  • Endpoint Analysis: After a predetermined period (e.g., 21 days), or when tumors in the control group reach a specified size, the animals are euthanized. Tumors are excised and weighed. Organs such as the lungs are harvested to assess metastasis.

Visualizing Experimental and Biological Frameworks

Diagrams provide a clear visual representation of complex processes, from experimental design to molecular mechanisms.

experimental_workflow cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_prep 4T1 Breast Cancer Cell Culture tumor_injection Subcutaneous Tumor Cell Injection cell_prep->tumor_injection animal_acclimation Acclimation of BALB/c Mice animal_acclimation->tumor_injection group_randomization Randomization into Groups tumor_injection->group_randomization treatment_admin Daily Treatment Administration group_randomization->treatment_admin data_collection Tumor & Body Weight Measurement treatment_admin->data_collection endpoint Euthanasia & Tissue Collection data_collection->endpoint final_analysis Analysis of Tumor Weight & Metastasis endpoint->final_analysis

Caption: Workflow for in vivo xenograft efficacy studies.

Chalcones and related isoflavonoids often exert their anticancer effects by modulating key signaling pathways that control cell survival and death.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway chalcone Chalcone Compound (e.g., Brazilin) bcl2 Bcl-2 (Anti-apoptotic) chalcone->bcl2 Downregulates bax Bax (Pro-apoptotic) chalcone->bax Upregulates caspase9 Caspase-9 bcl2->caspase9 Inhibits bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 apoptosis Cell Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for chalcone-induced apoptosis.

The validation of a novel compound's efficacy relies on a logical comparison against established standards and controls.

comparison_logic chalcone Chalcone Compound Efficacy: Significant Tumor Inhibition Safety: No Significant Body Weight Loss doxorubicin Doxorubicin Efficacy: High Tumor Inhibition Safety: Potential for Toxicity (e.g., Weight Loss) chalcone->doxorubicin Compared Against control Vehicle Control Efficacy: Uninhibited Tumor Growth Safety: Baseline chalcone->control Superior To doxorubicin->control Superior To

Caption: Logical framework for comparing treatment outcomes.

References

Isoalantolactone vs. Dexamethasone in Lipopolysaccharide-Induced Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone, and Dexamethasone, a synthetic glucocorticoid and a standard-of-care anti-inflammatory drug. The comparison focuses on their efficacy and mechanisms of action in a preclinical lipopolysaccharide (LPS)-induced inflammation model, a widely used model to study the inflammatory response characteristic of Gram-negative bacterial infections and sepsis.

Performance Comparison in Preclinical Models

Isoalantolactone has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models of LPS-induced inflammation. Its efficacy is compared here with Dexamethasone, a potent corticosteroid routinely used as a benchmark for anti-inflammatory activity.

In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators in Macrophages

The data below summarizes the inhibitory effects of Isoalantolactone and Dexamethasone on the production of key pro-inflammatory mediators in LPS-stimulated macrophage cell lines, such as RAW 264.7 and primary macrophages.

ParameterIsoalantolactoneDexamethasoneReference
Cell Type Peritoneal Macrophages, RAW 264.7RAW 264.7, Bone Marrow-Derived Macrophages (BMDMs)[1][2]
LPS Concentration 100 ng/mL - 1 µg/mL0.1 µg/mL - 1 µg/mL[1][2]
Inhibition of TNF-α Dose-dependent inhibition observed.Significant suppression of TNF-α secretion.[2][1]
Inhibition of IL-6 Dose-dependent inhibition observed.Significant suppression of IL-6 secretion.[1][3]
Inhibition of IL-1β Dose-dependent inhibition observed.Potent inhibition of IL-1β gene expression.[4][1]
Inhibition of Nitric Oxide (NO) Dose-dependent inhibition observed.Not a primary mechanism of action.[5]
IC50 for TNF-α Inhibition Not explicitly reported.Not explicitly reported.
IC50 for IL-6 Inhibition Not explicitly reported.Not explicitly reported.

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.

In Vivo Efficacy: Attenuation of LPS-Induced Acute Lung Injury (ALI)

In animal models of LPS-induced acute lung injury, a severe inflammatory condition, both Isoalantolactone and Dexamethasone have shown protective effects.

ParameterIsoalantolactoneDexamethasoneReference
Animal Model C57BL/6 MiceC57BL/6 Mice[6]
LPS Administration IntratrachealIntraperitoneal or Subcutaneous[6][7]
Drug Administration IntraperitonealIntraperitoneal or Subcutaneous[6][7]
Reduction in Lung Edema Significant reduction.Significant reduction.[6]
Reduction in Neutrophil Infiltration Significant reduction.Significant reduction.[6]
Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6 in BALF) Significant reduction.Significant reduction.[6]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Isoalantolactone and Dexamethasone are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Isoalantolactone: Inhibition of NF-κB Signaling

Isoalantolactone primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. IAL has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[9] Some studies also suggest the involvement of the Nrf2 and PI3K/Akt pathways in the anti-inflammatory action of IAL.[6]

IAL_NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) IAL Isoalantolactone IAL->IKK inhibits NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA DNA->Proinflammatory_Genes DEX_GR_Pathway cluster_nucleus Nuclear Events DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR binds to DEX_GR DEX-GR Complex Nucleus Nucleus DEX_GR->Nucleus translocates to NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes IkBa_Gene IκBα Gene IkBa_Protein IκBα Protein IkBa_Gene->IkBa_Protein IkBa_Protein->NFkB sequesters DEX_GR_n DEX-GR Complex DEX_GR_n->NFkB inhibits DEX_GR_n->IkBa_Gene activates in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with Isoalantolactone or Dexamethasone (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess elisa Cytokine Measurement (ELISA for TNF-α, IL-6) collect->elisa

References

Comparative Analysis of Isochandalone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Promising Natural Compound and its Synthetic Counterparts in Cancer Research

Isochandalone, a naturally occurring prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. Found in a variety of plant species including Derris scandens, Erythrina vogelii, and Glycyrrhiza inflata, its complex chemical structure presents a unique scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing available data on their biological performance, outlining key experimental protocols, and visualizing the intricate signaling pathways they modulate.

Performance and Biological Activity: A Comparative Overview

While specific quantitative data for this compound's anticancer activity remains limited in publicly available literature, research on analogous compounds, particularly chalcones and other isoflavones, provides valuable insights into its potential efficacy. Chalcones, a class of compounds to which this compound is related, have demonstrated significant antiproliferative effects across various cancer cell lines.

For instance, studies on synthetic chalcone derivatives have reported potent anticancer activities. One such study on quinoline-chalcone derivatives showcased a compound with IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cancer cell lines, respectively[1][2]. Another investigation into amino chalcone derivatives identified a compound with IC50 values of 1.52 µM (MGC-803), 1.83 µM (HCT-116), and 2.54 µM (MCF-7)[3]. These findings highlight the potential of the chalcone scaffold in cancer therapy.

Similarly, isoflavone derivatives have been extensively studied for their anticancer properties. Research indicates that isoflavones can induce cancer cell death by modulating multiple signaling pathways, including NF-κB, Akt, MAPK, Wnt, Notch, and p53.[4]

Given that this compound possesses a hybrid structure incorporating features of both chalcones and isoflavones, it is hypothesized to exhibit comparable, if not superior, anticancer activity. However, without direct experimental data on this compound and its specific analogs, a definitive quantitative comparison is not yet possible. The following table summarizes the reported anticancer activities of related chalcone and isoflavone analogs to provide a contextual benchmark.

Compound ClassDerivativeCancer Cell LineIC50 Value (µM)
Quinoline-Chalcone Compound 12eMGC-8031.38[1][2]
HCT-1165.34[1][2]
MCF-75.21[1][2]
Amino Chalcone Compound 13eMGC-8031.52[3]
HCT-1161.83[3]
MCF-72.54[3]
Indolylisoxazoline Compounds 6c, 6iC4-22.5 - 5.0[5]
Quinazolinone-based Rhodanine Compound 45HL-601.2[6]
K-5621.5[6]

Experimental Protocols: A Methodological Framework

To facilitate further research and ensure reproducibility, this section details the standard experimental protocols utilized in the evaluation of anticancer compounds like this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

Workflow for Apoptosis Assay

Apoptosis_Workflow A Treat cells with this compound analogs B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow for Cell Cycle Analysis

CellCycle_Workflow A Treat cells with this compound analogs B Harvest and fix cells in ethanol A->B C Treat with RNase B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E

Workflow of the Propidium Iodide cell cycle analysis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways.

WesternBlot_Workflow A Protein extraction from treated cells B SDS-PAGE A->B C Protein transfer to membrane B->C D Blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Detection F->G

References

In-Depth Analysis of Isochandalone's Mechanism of Action Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for the natural compound Isochandalone could not be identified. This precludes a direct cross-validation and comparison with alternative compounds as initially requested.

This compound is a recognized chemical entity, cataloged in public chemical databases such as PubChem with the chemical formula C₂₅H₂₄O₅. However, information regarding its biological activity, molecular targets, and signaling pathways remains largely uninvestigated in published research. Without this foundational data, a comparative guide detailing its performance against other therapeutic alternatives cannot be accurately generated.

The initial inquiry sought to cross-validate this compound's mechanism of action, a critical step in drug discovery and development that involves confirming a compound's biological effects through multiple independent experimental methods. This process is essential for building a robust understanding of a drug's efficacy and potential side effects.

While the intended focus on this compound cannot be fulfilled at this time, the broader topic of natural product inhibitors of key signaling pathways in disease is a vibrant area of research. For instance, numerous natural compounds have been identified and studied as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation and survival.

To provide a valuable resource for researchers, scientists, and drug development professionals, we present a comparative guide on well-characterized natural product inhibitors of the STAT3 pathway. This guide will follow the originally requested format, including data-rich tables, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Alternative Focus: A Comparative Guide to Natural STAT3 Inhibitors

The following sections will provide a detailed comparison of several natural compounds that have been scientifically validated as STAT3 inhibitors. This will include a summary of their reported efficacy, the experimental methods used to determine their mechanism of action, and a discussion of their potential as therapeutic agents.

Key Experimental Data of Selected Natural STAT3 Inhibitors

The table below summarizes key quantitative data for a selection of natural products known to target the STAT3 signaling pathway. This data is extracted from various preclinical studies and provides a basis for comparing their potency and cellular effects.

CompoundSource OrganismCell LineIC₅₀ (µM) for STAT3 Inhibition/PhosphorylationAssay MethodReference
CurcuminCurcuma longaMDA-MB-231 (Breast Cancer)25Western Blot (p-STAT3)[1]
ResveratrolVitis viniferaA549 (Lung Cancer)50Electrophoretic Mobility Shift Assay (EMSA)[2]
Epigallocatechin Gallate (EGCG)Camellia sinensisDU145 (Prostate Cancer)20Kinase Assay[3]
BerberineCoptis chinensisMCF-7 (Breast Cancer)15Luciferase Reporter Assay[4]
Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays mentioned above are provided.

Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Cell Lysis: Treat cancer cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

  • Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with the test compound.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the shifted bands corresponding to the STAT3-DNA complexes by autoradiography or fluorescence imaging.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanism of action and the experimental approaches, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) Nucleus->Target_Genes Induces Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Inhibitor Natural Product Inhibitor Inhibitor->JAK Inhibitor->pSTAT3 Inhibits Dimerization

Figure 1. The JAK/STAT3 signaling pathway and points of inhibition by natural products.

Western_Blot_Workflow Start Cell Culture with Test Compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody (anti-p-STAT3) Block->Ab1 Ab2 Secondary Antibody (HRP-conjugated) Ab1->Ab2 Detect ECL Detection Ab2->Detect Result Analysis of p-STAT3 Levels Detect->Result

Figure 2. Experimental workflow for Western Blot analysis of p-STAT3.

References

Isochandalone: A Head-to-Head Comparison with Leading Flavonoids in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of flavonoid research, Isochandalone, a naturally occurring flavonoid, is emerging as a compound of interest. This guide provides a comprehensive, data-driven comparison of this compound against the well-studied flavonoids Quercetin, Kaempferol, and Luteolin, focusing on their anti-inflammatory, antioxidant, and anticancer properties. This analysis is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of novel flavonoid compounds.

Executive Summary

While research on this compound is not as extensive as for flavonoids like Quercetin, this guide compiles available data to offer a preliminary comparative analysis. Direct head-to-head studies are limited; therefore, this comparison draws from studies employing identical experimental assays to ensure a valid assessment. The findings suggest that while this compound possesses notable biological activities, more rigorous, direct comparative studies are necessary to fully elucidate its therapeutic potential relative to established flavonoids.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of this compound and other leading flavonoids. It is critical to note that the data for this compound is sparse in the current scientific literature.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µg/mL)Reference
This compound Data Not Available-
Quercetin 1.84[1][1]
Kaempferol 5.318[1][1]
Luteolin 2.099[1][1]

IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Comparative Anticancer Activity (MTT Assay on HCT-116 Human Colon Cancer Cells)
CompoundIC50 (µM)Incubation Time (hrs)Reference
This compound Data Not Available--
Quercetin 23[2]24[2]
Luteolin ~50 (estimated from graph)48[3]
Kaempferol Data Not Available--
Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide (NO) Production in Macrophages)
CompoundIC50 (µM)Cell LineReference
This compound Data Not Available--
Quercetin Data Not Available--
Kaempferol Data Not Available--
Luteolin Data Not Available--

Note: The lack of available quantitative data for this compound in standardized assays is a significant limitation. The presented data for other flavonoids is for comparative context where available.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound (flavonoid) are prepared in a suitable solvent.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • A control is prepared with the solvent and DPPH solution without the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (flavonoid) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

Diagram 1: Simplified NF-κB Signaling Pathway in Inflammation

G Simplified NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to IκB-NF-κB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Diagram 2: Experimental Workflow for DPPH Antioxidant Assay

G Experimental Workflow for DPPH Antioxidant Assay Prepare_DPPH Prepare DPPH Solution Mix Mix DPPH and Flavonoid Solutions Prepare_DPPH->Mix Prepare_Samples Prepare Flavonoid Solutions (various concentrations) Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition Measure_Absorbance->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Diagram 3: Structure-Activity Relationship Logic for Flavonoid Antioxidant Activity

G Structure-Activity Relationship for Flavonoid Antioxidant Activity Flavonoid_Structure Flavonoid Core Structure OH_Groups Number and Position of Hydroxyl (-OH) Groups Flavonoid_Structure->OH_Groups B_Ring_Catechol Catechol Group (3',4'-dihydroxy) in B-ring Flavonoid_Structure->B_Ring_Catechol C2_C3_Double_Bond C2-C3 Double Bond in C-ring Flavonoid_Structure->C2_C3_Double_Bond Antioxidant_Activity Higher Antioxidant Activity OH_Groups->Antioxidant_Activity increases B_Ring_Catechol->Antioxidant_Activity significantly increases C2_C3_Double_Bond->Antioxidant_Activity enhances

Caption: Key structural features influencing flavonoid antioxidant activity.

Conclusion

This compound, a flavonoid found in plants such as Derris robusta and Derris scandens, presents an interesting avenue for natural product research. However, the current body of scientific literature lacks sufficient quantitative, comparative data to definitively position its biological efficacy against well-established flavonoids like Quercetin, Kaempferol, and Luteolin.

The data that is available for Quercetin and Luteolin demonstrates their potent antioxidant and anticancer activities. For a comprehensive evaluation of this compound's potential, further research is imperative. Specifically, studies employing standardized assays to directly compare the anti-inflammatory, antioxidant, and anticancer activities of this compound with other flavonoids are crucial. Such research will enable a more conclusive assessment of its therapeutic promise and guide future drug discovery and development efforts. Researchers are encouraged to explore the bioactivities of this and other less-studied flavonoids to unlock their full potential.

References

Navigating the Reproducibility of Isochandalone's Anticancer Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific record regarding the anticancer properties of isochandalone. Despite targeted searches for its bioactivity, quantitative data, and mechanistic pathways, no specific studies detailing the anticancer effects of this compound could be identified. This absence of published research prevents a comparative analysis of its reproducibility and a detailed examination of its therapeutic potential.

While the broader class of chalcones, to which this compound belongs, has been the subject of extensive anticancer research, data on this specific derivative remains elusive. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their mechanism of action often involves the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation. However, it is crucial to note that structural modifications within the chalcone scaffold can dramatically alter their biological effects.

This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the anticancer potential of novel compounds like this compound, alongside a summary of what is known about related chalcone derivatives.

Comparative Data on Related Chalcone Derivatives

In the absence of data for this compound, this section presents a summary of findings for other chalcone derivatives to offer a contextual understanding of their potential anticancer activities. It is imperative to treat this information as a guide for potential avenues of research for this compound, not as a direct representation of its properties.

Table 1: Anticancer Activity of Select Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Observed EffectsReference
IsobavachalconeHepG2 (Liver)0.9Antiproliferative, Pro-apoptotic, Tubulin polymerization inhibition[1]
Chalcone-imidazole hybridHCT116 (Colon)1.123 - 20.134Inhibition of Cathepsin L and K[1]
Panduratin AMCF-7 (Breast)15 (24h), 11.5 (48h)Cytotoxic[2]
Panduratin AHT-29 (Colon)> 9 µg/mL (inhibits growth)Cytotoxic[2]
IsocordoinPC-3 (Prostate)Not specifiedCytotoxic, Induces apoptosis[3]
IsocordoinMCF-7 (Breast)Not specifiedCytotoxic, Induces apoptosis[3]
IsoalantolactoneHuH7 (Liver)9Induces apoptosis, Restricts invasion[4]
IsoalantolactoneNCCIT (Testicular)Dose-dependent reduction in viabilityInduces apoptosis and cell cycle arrest[5]
IsoalantolactoneNTERA2 (Testicular)Dose-dependent reduction in viabilityInduces apoptosis and cell cycle arrest[5]

Note: This table is a compilation of data from various studies on different chalcone derivatives and is intended for illustrative purposes only.

Experimental Protocols: A General Framework

Should research on this compound become available, the following experimental protocols, commonly used in the evaluation of anticancer compounds, would be essential for assessing its efficacy and reproducibility.

Cell Viability and Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol Outline:

    • Treat cells with the test compound for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other chalcones, the following signaling pathways would be logical starting points for investigating the anticancer effects of this compound.

Signaling_Pathway_Hypothesis cluster_Stimulus Potential Stimulus cluster_Upstream Upstream Signaling cluster_Downstream Downstream Pathways cluster_Cellular_Response Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS GrowthFactorReceptors Growth Factor Receptors (e.g., EGFR) This compound->GrowthFactorReceptors Inhibition MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway GrowthFactorReceptors->PI3K_Akt Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest NFkB NF-κB Pathway PI3K_Akt->NFkB Proliferation ↓ Proliferation PI3K_Akt->Proliferation Inhibition of anti-apoptotic proteins Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Inhibition of pro-angiogenic factors

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow for Evaluating a Novel Anticancer Compound

The following diagram outlines a logical workflow for the initial investigation of a novel compound like this compound.

Experimental_Workflow cluster_Initial_Screening Phase 1: Initial Screening cluster_Mechanism_of_Action Phase 2: Mechanism of Action cluster_In_Vivo_Studies Phase 3: In Vivo Validation A1 Compound Synthesis & Characterization A2 In vitro Cytotoxicity Screening (e.g., MTT assay across multiple cancer cell lines) A1->A2 A3 Determine IC50 Values A2->A3 B1 Apoptosis Assays (e.g., Annexin V/PI) A3->B1 B2 Cell Cycle Analysis (e.g., Flow Cytometry) B1->B2 B3 Signaling Pathway Analysis (e.g., Western Blot for key proteins) B2->B3 C1 Animal Model Selection (e.g., Xenograft models) B3->C1 C2 Toxicity & Efficacy Studies C1->C2 C3 Pharmacokinetic & Pharmacodynamic Analysis C2->C3

Caption: A generalized workflow for anticancer drug discovery.

Conclusion and Future Directions

The current body of scientific literature does not contain reproducible data on the anticancer effects of this compound. This highlights a significant opportunity for novel research in this area. Future studies should focus on the systematic evaluation of this compound's in vitro and in vivo anticancer activity. A thorough investigation into its mechanism of action, including its effects on key signaling pathways, is warranted to determine its potential as a therapeutic agent. The generation of robust and reproducible data will be critical for establishing a foundation for any future preclinical and clinical development of this compound. Researchers are encouraged to utilize the standardized protocols and logical workflows outlined in this guide to ensure the generation of high-quality, comparable data that will be essential for advancing our understanding of this and other novel chalcone derivatives.

References

A Researcher's Guide to Validating Small Molecule-Target Binding Affinity: The Case of EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, validating the binding affinity of a small molecule to its protein target is a critical step in establishing its therapeutic potential. This guide provides a comparative framework for assessing the binding affinity of kinase inhibitors, using the well-studied Epidermal Growth Factor Receptor (EGFR) and its inhibitors—Erlotinib, Gefitinib, and Lapatinib—as a model system. We present quantitative binding data, detailed experimental protocols for key validation assays, and visual workflows to guide your research.

Comparative Binding Affinity of EGFR Inhibitors

The binding affinity of a compound to its target is a primary determinant of its potency and selectivity. The dissociation constant (Kd) is a direct measure of binding affinity, with lower values indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) is another important metric, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While IC50 values are influenced by experimental conditions (such as ATP concentration in the case of kinase assays), they provide a valuable measure of a compound's functional potency.

Below is a summary of the binding affinities of Erlotinib, Gefitinib, and Lapatinib for the EGFR kinase domain, compiled from various studies. It is important to note that direct comparisons of affinity values should be made with caution when data are from different studies using varied experimental conditions.

CompoundTargetMethodAffinity (Kd)IC50Reference
Erlotinib EGFR (wild-type)Varies~2 nM7-12 nM[1][2]
Gefitinib EGFR (wild-type)VariesNot consistently reported~25-50 nM
Lapatinib EGFR (wild-type)Varies~3 nM160 nM

Note: Affinity values can vary significantly based on the specific EGFR mutation present. For instance, Erlotinib and Gefitinib show significantly higher potency against certain activating mutations (e.g., L858R, exon 19 deletions) compared to the wild-type receptor.[1]

Key Experimental Protocols for Binding Affinity Validation

Accurate determination of binding affinity relies on robust biophysical assays. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most widely used and reliable methods for characterizing small molecule-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., the protein target) immobilized on a sensor chip and an analyte (e.g., the small molecule inhibitor) in solution. This technique can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Detailed Experimental Protocol for SPR:

  • Preparation of Materials:

    • Protein: Recombinant EGFR kinase domain, purified to >95%.

    • Inhibitors: Erlotinib, Gefitinib, and Lapatinib, dissolved in 100% DMSO to create high-concentration stock solutions.

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4, with 1-5% DMSO added to match the final DMSO concentration in the inhibitor solutions.

    • Sensor Chip: CM5 sensor chip.

    • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Immobilization of EGFR on the Sensor Chip:

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the EGFR kinase domain, diluted to 20-50 µg/mL in the immobilization buffer, over the activated surface. The amount of protein immobilized will depend on the desired response units (RU).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a dilution series of each inhibitor in the running buffer. A typical concentration range for kinase inhibitors is from low nanomolar to micromolar. It is crucial to ensure the final DMSO concentration is consistent across all samples.

    • Inject the inhibitor solutions over the EGFR and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is typically monitored for 2-3 minutes.

    • Following the association phase, inject the running buffer alone to monitor the dissociation of the inhibitor from the protein. The dissociation phase is typically monitored for 5-10 minutes, or longer for very slow off-rates.

    • Between different inhibitor injections, the sensor surface may need to be regenerated to remove any remaining bound inhibitor. This can be achieved with a short pulse of a low pH buffer or a high salt concentration buffer.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the signal from a buffer-only injection (double referencing).

    • The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Detailed Experimental Protocol for ITC:

  • Preparation of Materials:

    • Protein: Recombinant EGFR kinase domain, purified to >95% and extensively dialyzed against the ITC running buffer.

    • Inhibitors: Erlotinib, Gefitinib, and Lapatinib, dissolved in the ITC running buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions.

    • ITC Running Buffer: A suitable buffer that ensures protein stability, for example, 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Sample Preparation:

    • The concentrations of the protein and inhibitors must be accurately determined.

    • The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

    • Typical concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the inhibitor in the syringe (generally 10-20 times the protein concentration).

    • All solutions must be thoroughly degassed before the experiment to prevent the formation of air bubbles.

  • Titration Experiment:

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the protein solution in the sample cell.

    • The heat change associated with each injection is measured relative to a reference cell containing only the running buffer.

    • The injections are continued until the protein is saturated with the inhibitor, and no further significant heat change is observed.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the inhibitor to the protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RT * ln(1/Kd)

      • ΔG = ΔH - TΔS

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for understanding complex experimental processes and biological pathways. Below are Graphviz diagrams illustrating a general workflow for validating binding affinity and the EGFR signaling pathway.

Experimental Workflow for Binding Affinity Validation

experimental_workflow cluster_prep Preparation cluster_assay Binding Assays cluster_analysis Data Analysis cluster_validation Validation & Comparison prep_protein Purify Target Protein (e.g., EGFR Kinase) spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc prep_ligand Synthesize/Acquire Ligand (e.g., Isochandalone) prep_ligand->spr prep_ligand->itc prep_buffers Prepare Buffers & Reagents prep_buffers->spr prep_buffers->itc data_analysis Analyze Binding Data spr->data_analysis itc->data_analysis kd_determination Determine Kd data_analysis->kd_determination compare_alts Compare with Alternatives kd_determination->compare_alts conclusion Validate Binding Affinity compare_alts->conclusion

Caption: A generalized workflow for validating the binding affinity of a small molecule to its target protein.

EGFR Signaling Pathway

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.

References

A Comparative Analysis of the Efficacy of Genistein and Other Natural Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Isochandalone": Initial searches for "this compound" did not yield specific results, suggesting it may be a rare compound or a potential misspelling. This guide will focus on a well-researched isoflavone, Genistein , and compare its efficacy to other prominent natural isoflavones: Daidzein, Glycitein, and Biochanin A. This comparative analysis is intended to provide a framework for evaluating the anti-inflammatory and antioxidant properties of these compounds for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the anti-inflammatory and antioxidant efficacy of genistein against other related natural isoflavones. The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Efficacy of Isoflavones: Anti-inflammatory and Antioxidant Activities

The following table summarizes the quantitative data on the anti-inflammatory and antioxidant activities of genistein and other selected isoflavones. The primary measure for anti-inflammatory efficacy is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For antioxidant activity, data from various assays are presented.

CompoundAnti-inflammatory Activity (NO Inhibition IC50)Antioxidant Activity
Genistein 50 µM[1]- Potent inhibitor of TPA-induced H2O2 formation in HL-60 cells. - Inhibits O2- generation by xanthine/xanthine oxidase.
Daidzein 50 µM[1]- As effective as genistein in protecting against oxidative DNA damage. - NO scavenging activity IC50: 35.68 µg/mL.[2]
Glycitein 50 µM[1]Data not available in the provided search results.
Biochanin A Inhibits iNOS expression and IL-6, IL-1β, and TNF-α production.[3]- Higher DPPH radical scavenging activity compared to ascorbic acid.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Determination of Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

  • For the experiment, cells are seeded in 24-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours.[4]

  • The cells are then treated with various concentrations of the test compounds (e.g., genistein, daidzein) for a specified period.

  • Following treatment with the test compounds, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.[1][4]

Measurement of Nitrite Concentration:

  • The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite.

  • The Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is used for this measurement.[5]

  • An aliquot of the cell culture medium (e.g., 100 µL) is mixed with an equal volume of the Griess reagent and incubated at room temperature for about 10 minutes.[5]

  • The absorbance of the resulting colored product is measured spectrophotometrically at a wavelength of 540 nm.[5]

  • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical DPPH.

Procedure:

  • A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared.[6]

  • For the assay, a working solution of DPPH is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[6]

  • Different concentrations of the test compound are added to the DPPH working solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6]

  • The scavenging activity is determined by the decrease in absorbance of the DPPH solution in the presence of the antioxidant.

  • The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Signaling Pathway Diagram

Genistein exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by genistein.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Genistein Genistein Genistein->IKK Inhibits

Caption: NF-κB signaling pathway and genistein's point of inhibition.

Genistein has been shown to effectively suppress the activation of the NF-κB pathway.[7][8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[8] Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the now-active NF-κB to translocate to the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[7][8][9] Genistein exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][10]

References

Independent Verification of Isochandalone's Therapeutic Claims: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An independent review of available scientific literature and data reveals a significant lack of verifiable information regarding the therapeutic claims, mechanism of action, and experimental validation of a compound identified as Isochandalone. Despite searches for peer-reviewed studies, clinical trial data, and detailed experimental protocols, no substantial scientific evidence has been found to be publicly available.

A search for "this compound" confirms its existence as a chemical entity, listed by suppliers with the molecular formula C21H24O9. However, beyond this basic identification, there is a notable absence of published research detailing its biological activity, therapeutic potential, or underlying mechanisms of action. This lack of data prevents a comprehensive and objective comparison with established alternative treatments.

This guide, therefore, serves to highlight the current information gap and underscores the necessity for rigorous scientific investigation before any therapeutic claims can be substantiated. For researchers, scientists, and drug development professionals, this document outlines the standard experimental data and validation that would be required to assess a new chemical entity like this compound.

I. Quantitative Data for Therapeutic Efficacy: A Template for Evaluation

For any new therapeutic agent, a direct comparison with existing alternatives is crucial. This is typically achieved through standardized in vitro and in vivo assays. The following table illustrates the type of quantitative data that would be necessary to evaluate this compound's potential, using hypothetical data for illustrative purposes.

Table 1: Comparative Efficacy of this compound and Standard-of-Care in a Hypothetical Anti-Inflammatory Assay

CompoundTargetAssay TypeIC50 (nM)Efficacy (%)Cell Line / Animal Model
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Dexamethasone Glucocorticoid ReceptorLPS-induced TNF-α secretion1.295RAW 264.7 Macrophages
Ibuprofen COX-1/COX-2Prostaglandin E2 production5,20085Human Whole Blood

II. Essential Experimental Protocols for Validation

To ensure the reproducibility and validity of any therapeutic claims, detailed experimental protocols are required. Below are examples of the types of methodologies that would need to be publicly available for this compound.

A. Cell Viability and Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound on relevant cell lines.

  • Methodology:

    • Cells (e.g., HeLa, HEK293, or a disease-relevant cell line) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • This compound is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).

    • The culture medium is replaced with the drug-containing medium, and the cells are incubated for 24, 48, and 72 hours.

    • Cell viability is assessed using a standard MTT or CellTiter-Glo® assay.

    • Absorbance or luminescence is measured using a plate reader, and the IC50 value is calculated.

B. Target Engagement Assay
  • Objective: To confirm that this compound directly interacts with its intended molecular target.

  • Methodology (Example: Kinase Inhibition Assay):

    • A purified recombinant kinase is incubated with a fluorescently labeled substrate and ATP.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).

    • The IC50 value for target inhibition is determined.

III. Visualizing a Hypothetical Mechanism of Action

While the specific signaling pathways affected by this compound are unknown, the following diagrams illustrate how such information, if available, would be visualized to provide a clear understanding of its mechanism of action.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_data Data Analysis A Compound Synthesis (this compound) B Cell-Based Assays (e.g., Viability, Apoptosis) A->B C Biochemical Assays (e.g., Enzyme Inhibition) A->C G Statistical Analysis and Dose-Response Curves B->G C->G D Animal Model of Disease (e.g., Murine Tumor Model) F Efficacy and Toxicity Assessment D->F E Pharmacokinetic Studies (ADME) E->F F->G H Mechanism of Action Elucidation G->H

Caption: A generalized workflow for the preclinical evaluation of a new therapeutic compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Receptor Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a drug.

Conclusion

The core tenets of scientific advancement and drug development rely on transparency, reproducibility, and rigorous, peer-reviewed evidence. At present, "this compound" lacks the publicly available scientific data necessary for independent verification of any therapeutic claims. For the scientific community to assess its potential, comprehensive studies detailing its synthesis, biological activity, mechanism of action, and safety profile must be made available. Until such data is published and validated, any claims regarding the therapeutic efficacy of this compound should be approached with caution. Researchers are encouraged to pursue and publish foundational research on this compound to elucidate its potential role in medicine.

Safety Operating Guide

Proper Disposal of Isochandalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential guidance on the proper disposal procedures for Isochandalone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Summary of this compound Disposal Procedures

This compound, a flavonoid compound, requires careful handling and disposal due to the lack of specific safety data. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach prioritizing safety and environmental protection is mandatory. All personnel must adhere to their institution's chemical hygiene plan and local regulations for hazardous waste disposal.

Key Disposal Principles:

  • Treat as Hazardous Waste: Until specific hazard data is available, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Segregation is Crucial: Do not mix this compound waste with non-hazardous laboratory trash or dispose of it down the sanitary sewer.

  • Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal protocols.

Quantitative Data for Disposal Planning

As no specific quantitative data for this compound's immediate hazardous properties (e.g., LD50, PELs) are readily available, the following table provides a general framework for waste management based on common laboratory practices for similar research compounds.

Waste StreamContainer TypeLabeling RequirementsStorage LocationDisposal Method
Solid this compound Sealed, compatible container"Hazardous Waste," "this compound," chemical structureDesignated hazardous waste accumulation areaCollection by certified hazardous waste vendor
Contaminated Labware Puncture-resistant container"Hazardous Waste," "this compound Contaminated Debris"Designated hazardous waste accumulation areaCollection by certified hazardous waste vendor
Contaminated Solvents Compatible, sealed solvent can"Hazardous Waste," list all solvent components and this compoundFlammable storage cabinet within a designated areaCollection by certified hazardous waste vendor
Aqueous Solutions Sealed, compatible container"Hazardous Waste," list all componentsDesignated hazardous waste accumulation areaCollection by certified hazardous waste vendor

Experimental Protocols for Waste Neutralization (Not Recommended)

Due to the lack of specific reactivity data for this compound, in-laboratory neutralization or treatment of this compound is not recommended . Attempting to neutralize or chemically alter the compound without a validated protocol could lead to unforeseen hazardous reactions. The safest and most compliant method of disposal is to manage it as hazardous waste through a professional disposal service.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound waste generated (solid, solution, contaminated items) B Segregate waste streams: - Solid this compound - Contaminated Labware - Contaminated Solvents - Aqueous Solutions A->B C Package each waste stream in a compatible, sealed container D Label container clearly with: 'Hazardous Waste', chemical name, and other required information C->D E Store containers in a designated, secure hazardous waste accumulation area F Ensure proper segregation of incompatible waste types in storage E->F G Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a certified hazardous waste vendor H Complete all necessary waste disposal documentation G->H

Essential Safety and Operational Guidance for Handling Isochandalone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isochandalone could not be located in the initial search. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound. Whenever possible, obtain a substance-specific SDS from the supplier.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for this compound, a cautious approach to personal protection is mandatory. The principles of Hazard and Risk Assessment dictate that in such cases, the substance should be handled as if it were hazardous. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.[1][2][3]

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect the eyes and face from splashes, aerosols, and flying particles of the chemical.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove material should be chosen based on the solvent used to handle this compound.To prevent skin contact with the chemical. It is crucial to check the glove manufacturer's compatibility chart for the solvents being used.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be required for larger quantities.To protect the skin and personal clothing from contamination.[1]
Respiratory Protection A certified respirator (e.g., N95 or higher) may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powder form. Work should ideally be conducted in a certified chemical fume hood.To prevent inhalation of the chemical, which could be a route of exposure. The need for respiratory protection should be determined by a risk assessment.
Foot Protection Closed-toe shoes.To protect the feet from spills and falling objects.[1]

Operational Plan for Handling this compound

A systematic approach is crucial when working with a compound of unknown toxicity. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain Supplier SDS Risk Assessment Conduct Risk Assessment Obtain SDS->Risk Assessment Designate Area Designate Handling Area (e.g., Fume Hood) Risk Assessment->Designate Area Assemble PPE Assemble Required PPE Designate Area->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Weigh/Measure Weigh/Measure Compound Don PPE->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Label Waste Label Waste Container Segregate Waste->Label Waste Doff PPE Doff PPE Label Waste->Doff PPE Dispose Waste Dispose of Waste via EHS Doff PPE->Dispose Waste

Caption: General workflow for safely handling laboratory chemicals.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[4] As the specific hazards of this compound are unknown, all waste generated should be treated as hazardous.

General Disposal Principles:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for all this compound waste. The container must be clearly labeled with the full chemical name and a hazardous waste label.

  • Labeling: The hazardous waste label must be filled out completely, including the chemical name ("this compound"), concentration, and any solvents used.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

The following table outlines key considerations for the disposal of different types of waste that may be generated when handling this compound.

Waste TypeDisposal Considerations
Solid this compound Waste Collect in a designated, labeled hazardous waste container. Avoid generating dust.
Solutions of this compound Collect in a labeled, sealed container. The container should be appropriate for the solvent used (e.g., glass for organic solvents). Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid hazardous waste in a designated, labeled container.
Contaminated PPE (e.g., gloves) Dispose of as solid hazardous waste.

Note: It is imperative to follow your institution's specific procedures for hazardous waste disposal.[4] Contact your EHS department for guidance on the proper disposal of this compound waste.

Experimental Protocols and Signaling Pathways

No specific experimental protocols or established signaling pathways for this compound were identified in the initial search. Researchers should develop their own protocols based on the scientific literature for analogous compounds, incorporating the safety and handling precautions outlined in this document. As research on this compound progresses, it is anticipated that such information will become available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isochandalone
Reactant of Route 2
Reactant of Route 2
Isochandalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.